Kaempferol 7-glucuronide
Description
Structure
2D Structure
Properties
Molecular Formula |
C21H18O12 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)18-15(26)13(24)12-10(23)5-9(6-11(12)32-18)31-21-17(28)14(25)16(27)19(33-21)20(29)30/h1-6,14,16-17,19,21-23,25-28H,(H,29,30)/t14-,16-,17+,19-,21+/m0/s1 |
InChI Key |
HKMMHEQNCQNUNN-JENRNSKYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is the biological activity of Kaempferol 7-glucuronide?
An In-depth Technical Guide to the Biological Activity of Kaempferol Glucuronides
For: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biological activities of kaempferol glucuronides, with a primary focus on Kaempferol 7-glucuronide and its closely related analogues. It details the anti-inflammatory, antioxidant, and anticancer properties, the underlying molecular mechanisms, and the experimental protocols used to ascertain these activities.
Introduction
Kaempferol (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) is a natural flavonol found in a wide variety of plants and plant-derived foods, including kale, beans, tea, spinach, and broccoli.[1] In nature, kaempferol is frequently found conjugated to sugar moieties, forming glycosides. Glucuronidation is a major metabolic pathway for flavonoids in humans, leading to the formation of glucuronide conjugates such as this compound.[2] These metabolites are crucial as they represent the circulating forms of the compound in the body and may possess distinct biological activities compared to the parent aglycone.[3] This guide synthesizes the current understanding of the pharmacological effects of kaempferol glucuronides, focusing on their therapeutic potential.
Key Biological Activities
The primary biological activities attributed to kaempferol and its glucuronidated forms include potent anti-inflammatory, antioxidant, and anticancer effects. These activities are underpinned by the modulation of critical cellular signaling pathways.
Anti-inflammatory and Anti-Neuroinflammatory Activity
Kaempferol glucuronides have demonstrated significant anti-inflammatory and neuroprotective effects. They act by inhibiting the production of pro-inflammatory mediators in immune cells like macrophages and microglia.
Mechanism of Action: The anti-inflammatory effects are primarily mediated through the suppression of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[4][5]
-
Inhibition of Pro-inflammatory Mediators: Studies on kaempferol glycosides, such as Kaempferol 7-O-β-D-glucoside (KPG) and Kaempferol-3-O-β-d-glucuronate (K3G), show potent inhibition of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells.[4][6][7] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6]
-
Modulation of NF-κB Pathway: Kaempferol glycosides inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[6] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[6]
-
Modulation of MAPK Pathway: These compounds also attenuate the phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[5][8] Since MAPKs are upstream regulators of transcription factors like AP-1 and NF-κB, their inhibition contributes significantly to the anti-inflammatory effect.[5]
Quantitative Data:
The following table summarizes the reported anti-inflammatory and cytoprotective effects of a closely related kaempferol glycoside.
| Biological Activity | Model System | Compound | Concentration | Quantitative Effect | Reference |
| Cytoprotection | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in HUVECs | 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide | 0.1 µM | Reduced LDH release to 8.7-fold over control (vs. 10.7-fold in OGD/R alone) | [9] |
| 1 µM | Reduced LDH release to 6.2-fold over control | [9] | |||
| 10 µM | Reduced LDH release to 3.8-fold over control | [9] | |||
| Inhibition of Pro-inflammatory Cytokines | LPS-stimulated RAW 264.7 Macrophages | Kaempferol 7-O-β-D-glucoside (KPG) | Not specified | Suppressed production of NO, PGE2, TNF-α, IL-1β, and IL-6 | [6] |
| Inhibition of Pro-inflammatory Enzymes | LPS-stimulated BV2 Microglial Cells | Kaempferol-3-O-β-d-glucuronate (K3G) | 25 µM & 50 µM | Strongly inhibited LPS-induced activation of p-JNK, p-ERK, and p-p38 MAPK | [5] |
Antioxidant Activity
Flavonoids, including kaempferol and its derivatives, are well-known for their antioxidant properties.[4][10] They can neutralize free radicals and reduce oxidative stress, which is a key factor in the pathogenesis of numerous chronic diseases.[11]
Mechanism of Action: The antioxidant capacity of flavonoids is attributed to their chemical structure, which allows them to donate hydrogen atoms or electrons to reactive oxygen species (ROS).[12] Kaempferol glycosides also exert antioxidant effects by upregulating endogenous antioxidant defense systems, such as the Nrf2/HO-1 signaling cascade.[4][11]
Quantitative Data: While specific IC50 values for this compound are not readily available in the cited literature, data for related extracts and compounds provide context for its potential activity. Antioxidant capacity is often measured using DPPH and ABTS radical scavenging assays.[12]
| Biological Activity | Assay | Compound/Extract | IC50 Value | Reference |
| Antioxidant | DPPH | Clove bud Essential Oil (for comparison) | 3.8 µg/mL | [12] |
| ABTS | Clove bud Essential Oil (for comparison) | 11.3 µg/mL | [12] | |
| DPPH | Methanolic extract of Maytenus monticola | 31.9 µg/mL | [13] |
Anticancer Activity
Kaempferol, the aglycone, has been extensively studied for its anticancer properties, demonstrating the ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis.[14][15] While research on its glucuronide metabolites is less extensive, the general mechanisms are considered relevant.
Mechanism of Action: Kaempferol and its derivatives exert their anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: They can trigger apoptosis by modulating the expression of Bcl-2 family proteins (downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic Bax) and activating caspases.[10][14]
-
Cell Cycle Arrest: Kaempferol can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing.[14][15]
-
Inhibition of Angiogenesis: It has been shown to inhibit the formation of new blood vessels (angiogenesis) by suppressing the expression of Vascular Endothelial Growth Factor (VEGF).[15][16]
-
Inhibition of Metastasis: Kaempferol can prevent cancer cell migration and invasion by inhibiting the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.[14][17]
-
Modulation of Signaling Pathways: The anticancer effects are mediated by the inhibition of critical signaling pathways involved in cancer progression, such as PI3K/Akt, MAPK, and JAK-STAT.[14][16][18][19]
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by kaempferol glucuronides.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
References
- 1. Recent studies on kaempferol and its biological and pharmacological activities | EXCLI Journal [excli.de]
- 2. Kaempferol: Advances on Resources, Biosynthesis Pathway, Bioavailability, Bioactivity, and Pharmacology [ouci.dntb.gov.ua]
- 3. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kaempferol 7-O-β-D-glucoside isolated from the leaves of Cudrania tricuspidata inhibits LPS-induced expression of pro-inflammatory mediators through inactivation of NF-κB, AP-1, and JAK-STAT in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects and mechanisms of 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide from Safflower on endothelial injury in vitro and on thrombosis in vivo [frontiersin.org]
- 10. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative evaluation of the antimicrobial, antioxidant, and cytotoxic properties of essential oils from vetiver, lemongrass, and clove buds with implications for topical application | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Therapeutic Importance of Kaempferol in the Treatment of Cancer through the Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
A Technical Guide to Kaempferol 7-Glucuronide: Natural Sources, Biosynthesis, and Analysis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol, a prominent dietary flavonol, and its glycosidic derivatives have garnered significant attention within the scientific community for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Among these derivatives, Kaempferol 7-glucuronide (Ka-7-G) is of particular interest due to the role of glucuronidation in the metabolism and bioavailability of flavonoids. This technical guide provides an in-depth overview of the natural plant sources of this compound, its biosynthesis, and detailed methodologies for its extraction, isolation, and quantification.
Natural Sources of this compound and Related Glycosides
Kaempferol 7-O-glucuronide and its related 7-O-glucosides have been identified in various plant species. While quantitative data for the glucuronide form is limited, the following table summarizes the known plant sources and, where available, the concentration of these compounds.
| Plant Species | Family | Plant Part | Compound | Concentration (mg/g dry weight unless specified) |
| Cichorium intybus (Chicory) | Asteraceae | Aerial Parts | Kaempferol 7-O-glucuronide | Data not available[1][2] |
| Cassia renigera | Fabaceae | Flowers | Kaempferol 7-O-glucoside | 0.21[3] |
| Equisetum species (Horsetail) | Equisetaceae | Sterile Stems | Kaempferol 3-hexoside-7-rhamnoside | Data not available[4] |
| Potentilla chinensis | Rosaceae | Leaves | Kaempferol-bis-3,7-O-β-d-glucuronide | Data not available[5][6] |
| Cudrania tricuspidata | Moraceae | Leaves | Kaempferol 7-O-β-D-glucoside | Data not available[7] |
| Citrus Processing Waste | Rutaceae | Peel | Kaempferol 7-O-glucuronide | 0.26 mg/g (in IntegroPectin) |
Biosynthesis of this compound in Plants
The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the formation of the kaempferol aglycone. The final and specific step involves the attachment of a glucuronic acid moiety to the 7-hydroxyl group of kaempferol. This reaction is catalyzed by a specific UDP-glucuronosyltransferase (UGT).
The biosynthesis can be summarized in the following key steps:
-
Phenylalanine to Cinnamic Acid: The pathway initiates with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL).
-
Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate 4-hydroxylase (C4H).
-
Activation to p-Coumaroyl-CoA: p-Coumaric acid is subsequently activated to its CoA ester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL).
-
Chalcone Synthesis: One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed to form naringenin chalcone by chalcone synthase (CHS).
-
Isomerization to Naringenin: Naringenin chalcone is then isomerized to the flavanone naringenin by chalcone isomerase (CHI).
-
Hydroxylation to Dihydrokaempferol: Naringenin is hydroxylated at the 3-position to form dihydrokaempferol by flavanone 3-hydroxylase (F3H).
-
Formation of Kaempferol: Dihydrokaempferol is subsequently oxidized to the flavonol kaempferol by flavonol synthase (FLS).
-
Glucuronidation: The final step is the transfer of a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to the 7-hydroxyl group of kaempferol, catalyzed by a flavonoid 7-O-glucuronosyltransferase (UGT). While the specific UGT for kaempferol 7-O-glucuronidation is not definitively characterized in all plants, enzymes like UGT84F9 have shown activity towards the 7-OH position of flavonoids.
Experimental Protocols
The extraction, isolation, and quantification of this compound from plant matrices require a systematic approach to ensure accurate and reproducible results. The following sections outline a generalized methodology based on established protocols for flavonoid analysis.
Extraction of Flavonoid Glucuronides from Plant Material
-
Sample Preparation:
-
Collect fresh plant material and either process immediately or freeze-dry (lyophilize) to preserve the chemical integrity of the flavonoids.
-
Grind the dried plant material into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Maceration: Suspend the powdered plant material in a solvent system, typically a mixture of methanol or ethanol and water (e.g., 70-80% methanol or ethanol). The acidic conditions (e.g., addition of 0.1% formic acid) can improve the stability of flavonoids.
-
Ultrasonic-Assisted Extraction (UAE): Place the plant material and solvent mixture in an ultrasonic bath for a specified period (e.g., 30-60 minutes) to enhance extraction efficiency.
-
Soxhlet Extraction: For exhaustive extraction, a Soxhlet apparatus can be used with an appropriate solvent.
-
-
Filtration and Concentration:
-
Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of the flavonoids.
-
Isolation and Purification of this compound
-
Liquid-Liquid Partitioning:
-
Resuspend the concentrated crude extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
-
Column Chromatography:
-
Subject the enriched fraction to column chromatography using a stationary phase such as silica gel, Sephadex LH-20, or a reversed-phase C18 material.
-
Elute the column with a gradient of solvents (e.g., a mixture of chloroform and methanol for silica gel, or methanol and water for C18) to separate the different flavonoid glycosides.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, use a preparative HPLC system with a C18 column.
-
Employ a gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic acid) and acetonitrile or methanol.
-
Collect the peak corresponding to this compound based on its retention time, which can be predetermined using an analytical HPLC system with a standard if available.
-
Quantification of this compound by HPLC-DAD/MS
-
Analytical HPLC System:
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol.
-
A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-80% B; 25-30 min, 80-10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Diode Array Detector (DAD): Monitor the absorbance at the maximum wavelength for kaempferol glycosides, which is typically around 350 nm.
-
Mass Spectrometry (MS): For more specific and sensitive detection, couple the HPLC to a mass spectrometer. Use electrospray ionization (ESI) in negative ion mode. The expected [M-H]⁻ ion for this compound (C₂₁H₁₈O₁₂) is m/z 461.07.
-
-
-
Quantification:
-
Prepare a calibration curve using a purified and quantified standard of this compound.
-
Inject the prepared plant extracts into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time and UV-Vis spectrum (and mass spectrum if using LC-MS).
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Conclusion
This technical guide provides a foundational understanding of this compound in the context of plant natural products. The identification of diverse plant sources, elucidation of its biosynthetic pathway, and the establishment of robust analytical protocols are crucial for advancing research in this area. For professionals in drug development, the ability to efficiently source, isolate, and quantify this compound is paramount for preclinical and clinical investigations into its therapeutic potential. Further research is warranted to expand the quantitative database of this compound across a wider range of plant species and to fully characterize the specific enzymes involved in its biosynthesis.
References
- 1. This compound | C21H18O12 | CID 57331037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evaluation of the phenolic content in the aerial parts of different varieties of Cichorium intybus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Effects of Flavonol and Flavone Glucuronides from Potentilla chinensis Leaves on TNF-α-Exposed Normal Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kaempferol 7-O-β-D-glucoside isolated from the leaves of Cudrania tricuspidata inhibits LPS-induced expression of pro-inflammatory mediators through inactivation of NF-κB, AP-1, and JAK-STAT in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
The Glucuronidation Gateway: A Technical Guide to the Biosynthesis of Kaempferol 7-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of Kaempferol 7-glucuronide, a significant metabolite of the dietary flavonoid kaempferol. This document details the enzymatic cascade from the precursor L-phenylalanine to the final glucuronidated product, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways to facilitate a deeper understanding for researchers in drug development and the natural products field.
Introduction: The Significance of Kaempferol and its Glucuronidation
Kaempferol, a polyphenolic flavonoid ubiquitously found in a variety of plant-based foods, has garnered significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. However, the bioavailability and in vivo activity of kaempferol are largely influenced by its metabolic fate. One of the primary metabolic routes is glucuronidation, a phase II detoxification process that enhances the water solubility and excretion of xenobiotics and endogenous compounds.
The attachment of a glucuronic acid moiety to the 7-hydroxyl group of kaempferol to form this compound is a critical step in its metabolism. This biotransformation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). Understanding the intricacies of this biosynthetic pathway is paramount for predicting the pharmacokinetic profile of kaempferol and for the rational design of flavonoid-based therapeutic agents.
The Biosynthetic Pathway: From Amino Acid to Glucuronide
The journey to this compound begins with the essential amino acid L-phenylalanine and proceeds through the general phenylpropanoid and flavonoid biosynthesis pathways, culminating in the specific glucuronidation of the kaempferol aglycone.
The Phenylpropanoid and Flavonoid Biosynthesis Pathways
The initial steps involve the conversion of L-phenylalanine to p-Coumaroyl-CoA, a central intermediate in the biosynthesis of numerous plant secondary metabolites. This is followed by the core flavonoid pathway leading to the synthesis of kaempferol.[1][2][3][4] The key enzymatic steps are outlined below:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA ester, p-Coumaroyl-CoA.
-
Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone isomerase (CHI): Isomerizes naringenin chalcone to its corresponding flavanone, naringenin.
-
Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol.
-
Flavonol synthase (FLS): Introduces a double bond into the C-ring of dihydrokaempferol to yield kaempferol.
Glucuronidation of Kaempferol
The final and pivotal step in the formation of this compound is the conjugation of a glucuronic acid moiety from the activated sugar donor, uridine 5'-diphospho-glucuronic acid (UDPGA), to the 7-hydroxyl group of kaempferol. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).
References
In Vitro Mechanism of Action of Kaempferol 7-glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferol 7-glucuronide, a flavonoid glycoside found in numerous plant species, has garnered significant interest for its potential therapeutic properties. In vitro studies have begun to elucidate the molecular mechanisms underlying its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, with a focus on its impact on key signaling pathways. Detailed experimental protocols for assays used to characterize these activities are provided, along with a compilation of available quantitative data to facilitate comparative analysis. Visual representations of the signaling pathways and experimental workflows are included to enhance understanding of the complex molecular interactions.
Anti-inflammatory Mechanism of Action
This compound exhibits potent anti-inflammatory properties in vitro, primarily through the modulation of key signaling pathways involved in the inflammatory response. Studies have demonstrated its ability to suppress the production of pro-inflammatory mediators in various cell lines, most notably in lipopolysaccharide (LPS)-stimulated macrophages.
Inhibition of NF-κB, AP-1, and JAK-STAT Signaling Pathways
A primary mechanism of the anti-inflammatory action of Kaempferol 7-O-β-D-glucoside is its ability to inhibit the activation of critical transcription factors, including nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. In LPS-stimulated RAW 264.7 macrophages, Kaempferol 7-O-β-D-glucoside has been shown to attenuate the nuclear translocation of the NF-κB p65 subunit by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα.[1] It also inhibits the phosphorylation of IκB kinase (IKK), a key upstream regulator of NF-κB activation.[1]
Furthermore, this flavonoid glycoside reduces the activity of AP-1 by inhibiting the expression of c-Fos in the nucleus.[1] The JAK-STAT pathway is also a target, with Kaempferol 7-O-β-D-glucoside abrogating the LPS-induced phosphorylation of STAT1 and STAT3 by inhibiting the upstream kinases JAK1 and JAK2.[1]
A related compound, Kaempferol-3-O-β-d-glucuronate, has also been shown to inhibit the NF-κB pathway in LPS-stimulated BV2 microglial cells.[2]
Downregulation of Pro-inflammatory Enzymes and Cytokines
The inhibition of these signaling pathways by this compound leads to the downstream suppression of pro-inflammatory enzymes and cytokines. Specifically, it downregulates the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively.[1][3] The mRNA levels of iNOS, COX-2, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are also significantly reduced in the presence of Kaempferol 7-O-β-D-glucoside.[1]
dot
References
- 1. Kaempferol 7-O-β-D-glucoside isolated from the leaves of Cudrania tricuspidata inhibits LPS-induced expression of pro-inflammatory mediators through inactivation of NF-κB, AP-1, and JAK-STAT in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anti-inflammatory flavones quercetin and kaempferol cause inhibition of inducible nitric oxide synthase, cyclooxygenase-2 and reactive C-protein, and down-regulation of the nuclear factor kappaB pathway in Chang Liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects and Pharmacology of Kaempferol 7-Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kaempferol, a dietary flavonoid, is extensively metabolized in vivo to its glucuronide and sulfate conjugates, with kaempferol 7-glucuronide being one of the significant circulating metabolites. While a substantial body of research exists for the aglycone, kaempferol, and its 3-O-glucuronide metabolite, data specifically on the in vivo effects of this compound is more limited. This technical guide synthesizes the available preclinical data on the pharmacokinetics and pharmacological activities of kaempferol and its glucuronidated forms, with a focus on this compound where data is available. The primary pharmacological effects—anti-inflammatory, antioxidant, and anti-cancer—are discussed in the context of their underlying molecular mechanisms, including the modulation of key signaling pathways such as NF-κB, MAPK, PI3K/AKT, and Nrf2/HO-1. This document aims to provide a comprehensive resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of cellular signaling pathways.
Introduction
Kaempferol is a natural flavonol found in a variety of fruits, vegetables, and medicinal plants.[1] Following oral ingestion, kaempferol undergoes extensive first-pass metabolism in the intestines and liver, leading to the formation of glucuronide and sulfate conjugates.[2][3] These metabolites, including this compound, are the predominant forms found in systemic circulation and are considered to be biologically active, either directly or after conversion back to the aglycone at target tissues.[4] Understanding the in vivo pharmacology of these metabolites is crucial for evaluating the therapeutic potential of kaempferol-rich dietary interventions and for the development of novel therapeutics.
Pharmacokinetics and Metabolism
The oral bioavailability of kaempferol is generally low, estimated to be around 2-3%, due to extensive first-pass metabolism.[2] Glucuronidation is a major metabolic pathway, with kaempferol-3-glucuronide and kaempferol-7-glucuronide being significant metabolites found in plasma.[4]
Absorption, Distribution, Metabolism, and Excretion (ADME)
Following oral administration, kaempferol glycosides are hydrolyzed to the aglycone by intestinal enzymes or gut microbiota. The aglycone is then absorbed and undergoes phase II metabolism in the enterocytes and hepatocytes to form glucuronides and sulfates.[3] These conjugated metabolites are then distributed systemically via the bloodstream and are eventually excreted, primarily in the urine and bile.
Quantitative Pharmacokinetic Data
Specific pharmacokinetic parameters for this compound are not extensively reported. However, studies analyzing the plasma concentrations of kaempferol and its metabolites after oral administration provide valuable insights.
| Compound | Dose (Oral) | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Kaempferol | 100 mg/kg | Rat | 38.84 ± 9.05 | 0.25 ± 0.13 | Not Reported | Not Reported | [5] |
| Kaempferol | 250 mg/kg | Rat | Not Reported | ~1-2 | Not Reported | ~3-4 | [2] |
| Glucuronidated Kaempferol (Total) | Not Specified | Rat | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
Note: Data for individual glucuronide isomers are often reported collectively. The provided data for kaempferol aglycone illustrates the rapid absorption and clearance.
In Vivo Pharmacological Effects
The primary pharmacological activities attributed to kaempferol and its metabolites are anti-inflammatory, antioxidant, and anti-cancer effects.
Anti-inflammatory Activity
Kaempferol and its glucuronides have demonstrated potent anti-inflammatory effects in various in vivo models. These effects are primarily mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Experimental Model: Carrageenan-Induced Paw Edema in Mice [6][7]
-
Protocol:
-
Male Swiss albino mice are fasted overnight with free access to water.
-
Animals are divided into groups: control (vehicle), positive control (e.g., indomethacin 10 mg/kg), and test groups receiving varying doses of this compound (e.g., 10, 20, 50 mg/kg, p.o.).
-
One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated.
-
Experimental Model: Lipopolysaccharide (LPS)-Induced Inflammation in Mice [5][8]
-
Protocol:
-
BALB/c mice are pre-treated with this compound (e.g., 25, 50, 100 mg/kg, p.o.) for 7 days.
-
On the 7th day, inflammation is induced by intraperitoneal injection of LPS (5 mg/kg).
-
After a specified time (e.g., 6 hours), animals are euthanized, and blood and tissues (e.g., brain, liver) are collected.
-
Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2) are measured using ELISA and Western blotting, respectively.
-
| Effect | Model | Doses of Kaempferol or its Glucuronides | Observed Effect | Reference |
| Reduced Paw Edema | Carrageenan-induced paw edema in mice | Dose-dependent | Significant reduction in paw volume | [7] |
| Decreased Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | LPS-induced inflammation in mice | 25, 50, 100 mg/kg (Kaempferol) | Dose-dependent reduction in cytokine levels in brain tissue | [5] |
| Inhibition of iNOS and COX-2 expression | LPS-induced inflammation in mice | 25, 50, 100 mg/kg (Kaempferol) | Downregulation of iNOS and COX-2 protein expression | [5] |
Antioxidant Activity
Kaempferol and its metabolites exhibit significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
Experimental Model: Assessment of In Vivo Antioxidant Enzyme Activity [9]
-
Protocol:
-
Animals (e.g., rats or mice) are treated with an inducing agent to provoke oxidative stress (e.g., streptozotocin for diabetes-induced oxidative stress).
-
Test groups receive daily oral administration of this compound at various doses.
-
After the treatment period, animals are euthanized, and liver or other tissues are homogenized.
-
The activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are measured using spectrophotometric assays.
-
Levels of malondialdehyde (MDA), a marker of lipid peroxidation, are also quantified.
-
| Effect | Model | Doses of Kaempferol | Observed Effect | Reference |
| Increased Antioxidant Enzyme Activity | Streptozotocin-induced diabetic rats | Not specified | Increased activities of SOD, CAT, GPx, and GST in tissues | [9] |
| Reduced Lipid Peroxidation | Various oxidative stress models | Not specified | Decreased levels of MDA in tissues | [9] |
Anti-Cancer Activity
Kaempferol has been shown to inhibit tumor growth and metastasis in various in vivo cancer models. These effects are attributed to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Experimental Model: Breast Cancer Xenograft in Nude Mice [10][11]
-
Protocol:
-
Female immunodeficient nude mice (e.g., BALB/c nude) are used.
-
Human breast cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of each mouse.
-
When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.
-
The treatment group receives daily administration of this compound (e.g., via oral gavage or intraperitoneal injection).
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., TUNEL assay for apoptosis, immunohistochemistry for proliferation markers like Ki-67).
-
| Effect | Model | Doses of Kaempferol | Observed Effect | Reference |
| Reduced Tumor Growth | Oral cancer xenograft model | Not specified | Significant decrease in tumor volume over 4 weeks | [12] |
| Inhibition of Breast Tumor Growth | Breast cancer xenograft model | Not specified | Inhibition of estrogen-induced tumor growth | [10] |
Molecular Mechanisms and Signaling Pathways
The pharmacological effects of this compound are underpinned by its interaction with multiple intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Kaempferol and its glycosides inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.[13][14]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cell proliferation, differentiation, and apoptosis. Kaempferol modulates this pathway to exert its anti-cancer effects.[12]
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is crucial for cell survival and proliferation. Its inhibition by kaempferol is a key mechanism for its anti-cancer activity.
Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a major regulator of the cellular antioxidant response. Kaempferol and its metabolites can activate this pathway, leading to increased expression of antioxidant enzymes.[15]
Conclusion and Future Directions
This compound, as a major in vivo metabolite of dietary kaempferol, likely contributes significantly to its pharmacological effects. The available evidence, largely extrapolated from studies on kaempferol and its other glucuronide forms, points to potent anti-inflammatory, antioxidant, and anti-cancer activities. These effects are mediated through the modulation of key cellular signaling pathways.
However, there is a clear need for further research to specifically delineate the pharmacokinetic profile and in vivo efficacy of purified this compound. Such studies would provide a more precise understanding of its therapeutic potential and facilitate its development as a potential therapeutic agent. Future investigations should focus on head-to-head comparisons of the different kaempferol metabolites to determine their relative contributions to the overall in vivo activity of kaempferol.
References
- 1. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyphenols-absorption and occurrence in the body system [jstage.jst.go.jp]
- 3. Simultaneous determination of five free and total flavonoids in rat plasma by ultra HPLC–MS/MS and its application to a… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat… [ouci.dntb.gov.ua]
- 8. pubs.acs.org [pubs.acs.org]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kaempferol 7-O-β-D-glucoside isolated from the leaves of Cudrania tricuspidata inhibits LPS-induced expression of pro-inflammatory mediators through inactivation of NF-κB, AP-1, and JAK-STAT in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in Rats [mdpi.com]
- 15. The Osteoprotective Effects Of Kaempferol: The Evidence From In Vivo And In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Kaempferol Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol, a naturally occurring flavonol, and its glycosidic derivatives have garnered significant attention in the scientific community for their wide-ranging pharmacological activities. Named in honor of the 17th-century German naturalist Engelbert Kaempfer, the core kaempferol structure was first identified in the tea plant, Camellia sinensis. This technical guide provides an in-depth exploration of the discovery and history of kaempferol glycosides, detailing the pivotal moments of their isolation and characterization. It further presents a comprehensive overview of the experimental protocols, both historical and contemporary, used in their study, and summarizes key quantitative data. Finally, this guide elucidates the intricate signaling pathways through which these compounds exert their biological effects, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
A Journey Through Time: The Discovery and History of Kaempferol Glycosides
The story of kaempferol glycosides is intrinsically linked to the broader history of flavonoid research. In the 1930s, the Hungarian biochemist Albert Szent-Györgyi first isolated a mixture of flavonoids from citrus fruits, which he initially named "vitamin P" for its ability to reduce the permeability of capillaries.[1] This pioneering work laid the foundation for the recognition of flavonoids as a distinct class of bioactive compounds.
Early methods for the isolation of flavonoid glycosides, like those likely employed by Perkin, were laborious processes reliant on classical chemical techniques. These typically involved the extraction of plant material with solvents like ethanol, followed by a series of precipitation and crystallization steps to purify the desired compound. The structural elucidation at the time depended on chemical degradation studies and the analysis of the resulting fragments.
The advent of modern analytical techniques in the mid-20th century and their continuous refinement to the present day have revolutionized the study of kaempferol glycosides. The development of chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), has enabled the efficient separation and quantification of these compounds from complex plant extracts. Furthermore, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have become indispensable for the unambiguous determination of their intricate chemical structures, including the nature and position of the sugar moieties attached to the kaempferol aglycone.
Quantitative Data Summary
The following tables summarize key quantitative data related to the physical, chemical, and biological properties of kaempferol and some of its common glycosides.
Table 1: Physicochemical Properties of Kaempferol
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₆ | [3] |
| Molecular Weight | 286.24 g/mol | [3] |
| Melting Point | 276-278 °C | [3] |
| Solubility | Slightly soluble in water; soluble in hot ethanol, ether, and DMSO | [3] |
Table 2: Biological Activities of Kaempferol and its Glycosides (IC₅₀ values)
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| Kaempferol | HepG2 (Liver Cancer) | Anticancer | 30.92 | |
| Kaempferol | CT26 (Colon Cancer) | Anticancer | 88.02 | |
| Kaempferol | B16F1 (Melanoma) | Anticancer | 70.67 | |
| Kaempferol-7-O-glucoside | ConA-activated T cells | Anti-inflammatory | >100 | |
| Kaempferol-3-O-rhamnoside | ConA-activated T cells | Anti-inflammatory | >100 | |
| Kaempferol-3-O-rutinoside | ConA-activated T cells | Anti-inflammatory | >100 |
Experimental Protocols
This section details the methodologies for the extraction, purification, and structural elucidation of kaempferol glycosides, reflecting both historical and modern approaches.
Historical Method: Isolation of Kaempferitrin (Conceptual Reconstruction based on A.G. Perkin's Era)
-
Extraction: Dried and powdered leaves of Indigofera arrecta would be subjected to exhaustive extraction with a solvent such as boiling ethanol in a Soxhlet apparatus.
-
Solvent Removal: The ethanolic extract would be concentrated under reduced pressure to yield a crude residue.
-
Purification: The crude extract would be treated with a series of solvents of varying polarities to remove impurities. This might involve partitioning between water and an immiscible organic solvent like diethyl ether.
-
Crystallization: The partially purified fraction containing the glycoside would be repeatedly crystallized from a suitable solvent or solvent mixture (e.g., ethanol-water) until a constant melting point was achieved, indicating a pure compound.
-
Characterization: The purified crystalline solid would be characterized by its melting point, elemental analysis (to determine the empirical formula), and specific rotation. Chemical degradation, such as acid hydrolysis to yield the aglycone (kaempferol) and the sugar components, would be a key step in structure determination. The identities of the sugar and aglycone would be confirmed by comparison with known standards.
Modern Method: Isolation and Elucidation of Kaempferol Glycosides
Modern approaches offer significantly improved efficiency, resolution, and structural detail.
-
Extraction: Air-dried and powdered plant material is typically extracted with methanol or ethanol at room temperature through maceration or with the aid of ultrasonication or microwave-assisted extraction to enhance efficiency.[4]
-
Fractionation: The crude extract is concentrated and then fractionated using column chromatography. A common approach is to use a non-polar resin (e.g., Diaion HP-20) and elute with a stepwise gradient of methanol in water to separate compounds based on polarity.
-
Purification: The flavonoid-rich fractions are further purified by repeated column chromatography on silica gel or Sephadex LH-20, often using a gradient of solvents such as chloroform-methanol or ethyl acetate-methanol.[2] Final purification is often achieved by preparative HPLC.
-
Structural Elucidation:
-
UV-Vis Spectroscopy: Provides initial information about the flavonoid skeleton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula. Tandem MS (MS/MS) experiments are used to fragment the molecule, providing information about the sugar sequence and the aglycone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR provides information on the number and types of protons and their connectivity. ¹³C-NMR reveals the number and types of carbon atoms. 2D-NMR experiments (e.g., COSY, HSQC, HMBC) are crucial for establishing the complete structure, including the attachment points of the sugars to the aglycone and the linkages between sugar units.
-
Signaling Pathways and Mechanisms of Action
Kaempferol glycosides exert their diverse biological effects by modulating a variety of cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.
Conclusion
From their initial discovery through classical chemical methods to their comprehensive characterization using modern analytical techniques, kaempferol glycosides have remained a fascinating and important class of natural products. Their ability to modulate key signaling pathways involved in cellular processes such as proliferation, inflammation, and antioxidant defense underscores their significant therapeutic potential. This technical guide provides a foundational understanding of the history, analysis, and biological activity of kaempferol glycosides, serving as a valuable resource to inspire and support future research and development in this promising area of medicinal chemistry and pharmacology.
References
Kaempferol 7-glucuronide: A Core Component of Plant Secondary Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Kaempferol 7-glucuronide, a glycosylated derivative of the flavonol kaempferol, is a significant secondary metabolite in a variety of plant species. This technical guide provides a comprehensive overview of its biosynthesis, its multifaceted roles in plant physiology and defense, and detailed methodologies for its study. Through a synthesis of current research, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to investigate this important phytochemical.
Introduction
Flavonoids, a diverse class of polyphenolic secondary metabolites, play crucial roles in plant development, reproduction, and survival. Kaempferol, a prominent flavonol, and its glycosylated derivatives are ubiquitously distributed throughout the plant kingdom.[1] Glycosylation, the enzymatic addition of sugar moieties, significantly alters the chemical and physical properties of flavonoids, affecting their solubility, stability, and biological activity.[2] this compound is one such derivative, where a glucuronic acid molecule is attached to the 7-hydroxyl group of the kaempferol backbone. This modification is critical for its function and localization within the plant cell. This guide delves into the intricate world of this compound, exploring its metabolic origins, its physiological significance, and the experimental approaches to unlock its secrets.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the kaempferol aglycone. The final and determinative step is the regioselective glucuronidation of kaempferol at the 7-hydroxyl position.
The Phenylpropanoid Pathway and Kaempferol Formation
The journey to this compound begins with the amino acid phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), produce p-coumaroyl-CoA. This intermediate is then condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. Chalcone isomerase (CHI) subsequently converts naringenin chalcone to naringenin, a key flavanone intermediate.
From naringenin, the pathway to kaempferol involves two crucial enzymes:
-
Flavanone 3-hydroxylase (F3H): This enzyme hydroxylates naringenin to produce dihydrokaempferol.
-
Flavonol synthase (FLS): FLS then introduces a double bond into the C-ring of dihydrokaempferol to yield the flavonol, kaempferol.[3]
Glucuronidation: The Final Step
The conversion of kaempferol to this compound is catalyzed by a specific UDP-glucuronosyltransferase (UGT). These enzymes utilize UDP-glucuronic acid as a sugar donor to attach the glucuronic acid moiety to the acceptor molecule, in this case, kaempferol. While the specific UGT responsible for the 7-O-glucuronidation of kaempferol has not been definitively identified in all plant species, it is known that plant UGTs exhibit high regioselectivity, ensuring the precise placement of the sugar.[4]
The overall biosynthetic pathway can be visualized as follows:
Role in Plant Secondary Metabolism
This compound plays a pivotal role in various aspects of plant secondary metabolism, contributing to growth regulation, stress responses, and defense mechanisms.
Regulation of Plant Growth and Development
Flavonoids, including kaempferol and its glycosides, are known to modulate the transport of the plant hormone auxin.[2] While specific studies on this compound are limited, evidence suggests that different flavonoid glycosides can act as endogenous inhibitors of polar auxin transport.[5] By influencing auxin gradients, this compound may participate in the regulation of processes such as root development, shoot branching, and gravitropism.
Response to Abiotic and Biotic Stress
Plants synthesize and accumulate flavonoids in response to a wide range of environmental stresses. Kaempferol and its derivatives have been shown to accumulate under conditions of high light, UV radiation, drought, and nutrient deficiency.[6] These molecules act as potent antioxidants, scavenging reactive oxygen species (ROS) and protecting cellular components from oxidative damage.[7]
In the context of biotic stress, this compound and related compounds can function as antimicrobial agents, directly inhibiting the growth of pathogenic fungi and bacteria.[6] They can also act as signaling molecules, mediating plant-pathogen interactions and inducing defense responses.
Quantitative Data
| Plant Species | Tissue | Compound | Concentration (mg/kg fresh weight) | Reference |
| Tibouchina semidecandra | Mature Leaves | Kaempferol | 4689.75 ± 654.83 | [8] |
| Tibouchina semidecandra | Young Leaves | Kaempferol | 1945.04 ± 138.81 | [8] |
| Cassia nodosa | Flowers | Kaempferol-7-O-glucoside | 210 | [9] |
| Citrus Processing Waste | IntegroPectin | Kaempferol 7-O-glucuronide | 260 | [6] |
| Maesa membranacea | Leaves (hydroalcoholic extract) | Kaempferitrin (Kaempferol 3,7-di-O-α-rhamnoside) | 8900 ± 800 | [5] |
| Maesa membranacea | Leaves (infusion) | Kaempferitrin (Kaempferol 3,7-di-O-α-rhamnoside) | 7000 ± 200 | [5] |
Experimental Protocols
The study of this compound requires robust and validated experimental protocols for its extraction, purification, and quantification.
Extraction and Purification
A general workflow for the extraction and purification of this compound from plant material is outlined below.
Detailed Methodology:
-
Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen and lyophilized to prevent degradation. The dried material is then ground into a fine powder.[1]
-
Extraction: The powdered plant material is extracted with a polar solvent, typically 80% methanol or ethanol, often with sonication or maceration to improve efficiency.[10]
-
Filtration and Concentration: The extract is filtered to remove solid debris and then concentrated under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Partitioning: The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar compounds. The flavonoid glycosides will remain in the aqueous or ethyl acetate fraction.
-
Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography for further separation. Sephadex LH-20 is commonly used for initial cleanup, followed by silica gel or C18 reversed-phase chromatography.[11]
-
Preparative HPLC: Final purification of this compound is achieved using preparative high-performance liquid chromatography (HPLC) with a C18 column and a gradient of water and acetonitrile or methanol, often with a small percentage of formic acid to improve peak shape.[12]
Quantification by UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound.
Instrumentation and Conditions:
-
UPLC System: A system equipped with a binary pump, autosampler, and column oven.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used for flavonoids.[10]
MRM Transitions:
The specific precursor and product ions for this compound need to be determined by infusing a standard or a purified sample. The precursor ion will be the deprotonated molecule [M-H]⁻, and the product ion will correspond to the kaempferol aglycone after the loss of the glucuronic acid moiety.
Sample Preparation for UPLC-MS/MS:
A simplified extraction protocol is sufficient for quantification:
-
Extract a known weight of powdered plant material with 80% methanol.
-
Centrifuge the extract to pellet debris.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.[1]
Signaling Pathways
While the specific signaling pathways directly activated by this compound in plants are still under investigation, it is likely to be involved in pathways modulated by its aglycone, kaempferol. Kaempferol has been shown to influence several key signaling cascades in response to both internal and external stimuli.
Kaempferol can modulate mitogen-activated protein kinase (MAPK) signaling cascades, which are central to plant defense responses.[13] Upon perception of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), a phosphorylation cascade is initiated, leading to the activation of transcription factors and the expression of defense-related genes. Kaempferol can influence the activity of specific MAPKs, thereby fine-tuning the plant's immune response.
Furthermore, the interaction of kaempferol with auxin transport proteins suggests a role in developmental signaling.[2] The precise molecular interactions and downstream consequences of this compound in these pathways represent an exciting area for future research.
Conclusion
This compound is a key player in the complex network of plant secondary metabolism. Its biosynthesis from the core phenylpropanoid pathway and subsequent glucuronidation highlight the intricate enzymatic machinery within plants. Its roles in growth regulation, stress mitigation, and defense underscore its importance for plant fitness and survival. The detailed experimental protocols provided in this guide offer a roadmap for researchers to further explore the quantitative distribution and functional significance of this fascinating molecule. As our understanding of the signaling pathways influenced by this compound deepens, so too will our appreciation for its contribution to the chemical ecology of plants and its potential applications in agriculture and medicine.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Isolation and evaluation of kaempferol glycosides from the fern Neocheiropteris palmatopedata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Properties of Kempferol Derivatives from Maesa membranacea against Oxidative Stress-Induced Cell Damage: An Association with Cathepsin D Inhibition and PI3K/Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse Physiological Roles of Flavonoids in Plant Environmental Stress Responses and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIMULTANEOUS QUANTIFICATION OF KAEMPFEROL AND QUERCETIN IN MEDICINAL PLANTS USING HPTLC | Semantic Scholar [semanticscholar.org]
- 8. spectrabase.com [spectrabase.com]
- 9. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. informaticsjournals.co.in [informaticsjournals.co.in]
- 13. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
Spectroscopic and Biological Insights into Kaempferol 7-Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Kaempferol 7-glucuronide, a significant metabolite of the dietary flavonoid kaempferol. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, offering detailed spectroscopic data, experimental protocols, and insights into its biological activities.
Spectroscopic Data
The structural elucidation of this compound is critically dependent on nuclear magnetic resonance (NMR) and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.
NMR Spectroscopic Data
The complete ¹H and ¹³C NMR assignments for Kaempferol 7-O-β-D-glucuronide, synthesized and characterized in DMSO-d6, are presented below. These data are essential for the unambiguous identification of the compound.[1]
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Kaempferol 7-O-β-D-glucuronide (600/150 MHz, DMSO-d6) [1]
| Position | ¹H Chemical Shift (δ ppm), Multiplicity (J in Hz) | ¹³C Chemical Shift (δ ppm) |
| Aglycone Moiety | ||
| 2 | - | 147.9 |
| 3 | - | 136.2 |
| 4 | - | 176.2 |
| 5 | - | 160.5 |
| 6 | 6.43 (d, 2.2) | 98.9 |
| 7 | - | 162.5 |
| 8 | 6.80 (d, 2.1) | 94.6 |
| 9 | - | 156.1 |
| 10 | - | 105.1 |
| 1' | - | 121.8 |
| 2', 6' | 8.04 (d, 9.0) | 130.0 |
| 3', 5' | 6.93 (d, 9.0) | 115.8 |
| 4' | - | 159.5 |
| Glucuronic Acid Moiety | ||
| 1'' | 5.22 (d, 7.6) | 99.4 |
| 2'' | 3.26-3.30 (m) | 72.9 |
| 3'' | 3.33 (t, 8.9) | 75.6 |
| 4'' | 3.39 (t, 9.3) | 71.4 |
| 5'' | 4.03 (d, 9.6) | 75.5 |
| 6'' | - | 170.3 |
Mass Spectrometry Data
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the characterization of flavonoid glycosides. In negative ion mode, this compound typically exhibits a deprotonated molecular ion and a characteristic fragmentation pattern involving the loss of the glucuronic acid moiety.
Table 2: ESI-MS/MS Fragmentation Data for this compound
| Ion | m/z (Da) | Description |
| [M-H]⁻ | 461 | Deprotonated molecular ion |
| [M-H-176]⁻ | 285 | Fragment ion corresponding to the loss of the glucuronic acid moiety (176 Da), resulting in the kaempferol aglycone anion. |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and spectroscopic analysis of this compound, providing a reproducible framework for researchers.
Synthesis and Purification of Kaempferol 7-O-β-D-glucuronide[1]
-
Deprotection: 3,5-Di-O-acetyl-kaempferol-7-O-(2'',3'',4''-tri-O-acetyl)-β-D-glucuronic acid methyl ester (11.2 mg, 16.3 µmol) is dissolved in 10 mL of 50% aqueous methanol.
-
To this solution, 0.3 mL of aqueous sodium carbonate (0.5 M) is added, and the reaction mixture is stirred at room temperature for 1 hour.
-
After cooling, the pH is adjusted to ≤ 3 with Dowex 50 W X 4 resin.
-
The mixture is filtered, and the residue is washed with 10 mL of 50% aqueous methanol and 10 mL of methanol.
-
Purification: The crude product is purified by semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Instrument: Semipreparative HPLC system
-
Column: Knauer, Vertex, 16 x 250 mm
-
Stationary Phase: Eurospher-100 C18, 7 µm
-
Mobile Phase: A: H₂O + 0.1% Trifluoroacetic acid (TFA), B: Acetonitrile + 0.1% TFA
-
Gradient: 0 min: 10% B; 15 min: 45% B; 16 min: 90% B; 16-18 min: 90% B; 19 min: 10% B
-
Flow Rate: 10 mL/min
-
Detection: UV detection at λmax = 225, 251, 262, 364 nm
-
Retention Time (tR): 14.0 min
-
NMR Spectroscopy
-
Instrument: 600 MHz NMR spectrometer for ¹H NMR and 150 MHz for ¹³C NMR.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Temperature: 298 K.
-
Data Acquisition: Standard pulse sequences are used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.
LC-MS/MS Analysis
-
Chromatography: High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Mass Spectrometry: Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.
-
Fragmentation: Collision-Induced Dissociation (CID) is used to generate fragment ions.
Biological Activity and Signaling Pathways
Kaempferol and its glycosides are known to possess a range of biological activities, including antioxidant and anti-inflammatory effects. While research specifically on the 7-glucuronide is emerging, studies on closely related compounds and the aglycone provide strong indications of its potential mechanisms of action.
Kaempferol 7-O-glucoside has been shown to exhibit antioxidant and anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][3] Furthermore, a structurally related kaempferol glycoside, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside, has been demonstrated to exert its anti-inflammatory effects by suppressing key signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and the protein kinase B (Akt) pathway in RAW 264.7 cells.[4]
The aglycone, kaempferol, is a well-studied anti-inflammatory agent that can modulate the expression of pro-inflammatory mediators. It is known to interfere with the NF-κB signaling pathway, a central regulator of inflammation. The diagram below illustrates the putative inhibitory effect of this compound on the LPS-induced inflammatory signaling cascade.
Caption: Putative mechanism of this compound in inhibiting the LPS-induced inflammatory response.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]
- 3. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pharmacokinetics and bioavailability of kaempferol and its metabolites.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of kaempferol, a flavonoid with significant therapeutic potential. This document details its absorption, distribution, metabolism, and excretion (ADME) profile, summarizes key quantitative data, outlines common experimental methodologies, and visualizes its interaction with critical cellular signaling pathways.
Executive Summary
Kaempferol, a natural flavonol found in a variety of plants, has garnered considerable interest for its antioxidant, anti-inflammatory, and anti-cancer properties.[1] However, its therapeutic application is often hindered by poor oral bioavailability, primarily due to extensive first-pass metabolism.[1][2] Upon ingestion, kaempferol is rapidly metabolized in the intestines and liver into various conjugates, predominantly glucuronides and sulfates.[1][3] Understanding the pharmacokinetic intricacies of kaempferol and its metabolites is paramount for the development of effective therapeutic strategies.
Pharmacokinetic Parameters of Kaempferol
The oral bioavailability of kaempferol is notably low. Studies in rats have reported an oral bioavailability of approximately 2%.[2][4] This is largely attributed to extensive first-pass metabolism.[2] The primary metabolites of kaempferol are its glucuronide and sulfate conjugates.[1][3]
Quantitative Pharmacokinetic Data in Rats
The following table summarizes the key pharmacokinetic parameters of kaempferol following intravenous (IV) and oral (PO) administration in rats.
| Species | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Rat | IV | 10 | - | - | 0.76 ± 0.1 | - | [2] |
| Rat | IV | 25 | - | - | - | - | [2] |
| Rat | PO | 100 | - | ~1-2 | - | ~2 | [2][4] |
| Rat | PO | 250 | - | ~1-2 | - | ~2 | [2][4] |
Note: Specific Cmax and AUC values for oral administration were not consistently reported across all cited literature in a directly comparable format.
Metabolism of Kaempferol
Kaempferol undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation, in the liver and small intestine.[2][5] The major metabolites identified in plasma are kaempferol-3-glucuronide, kaempferol-7-glucuronide, and kaempferol-7-sulfate.[6] In some cases, quercetin has been identified as an oxidative metabolite.[2]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
A typical experimental design to evaluate the pharmacokinetics of kaempferol in rats involves the following steps:
-
Animal Model: Male Sprague-Dawley rats are commonly used.[2][4]
-
Administration:
-
Intravenous (IV): Kaempferol is dissolved in a suitable vehicle and administered as a bolus injection, typically into the tail vein.
-
Oral (PO): Kaempferol is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points from the jugular or saphenous vein.[5][7]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[8]
-
Sample Analysis: Plasma concentrations of kaempferol and its metabolites are quantified using a validated analytical method, such as HPLC or LC-MS/MS.[9][10]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, clearance, and bioavailability.[2]
Analytical Methodology: LC-MS/MS for Kaempferol and Metabolite Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is often employed for the simultaneous determination of kaempferol and its metabolites in plasma.[9][10]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent like acetonitrile, followed by centrifugation.[11]
-
Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous solution with a small percentage of formic acid and an organic solvent such as acetonitrile or methanol.[9][11]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.[9][10] Specific precursor-to-product ion transitions are monitored for kaempferol and its metabolites to ensure selectivity and sensitivity.
Visualization of Cellular Interactions and Experimental Processes
Signaling Pathways Modulated by Kaempferol
Kaempferol has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and angiogenesis.[2][12]
Caption: Kaempferol's modulation of key cellular signaling pathways.
Experimental Workflow for a Kaempferol Pharmacokinetic Study
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of kaempferol.
Caption: A typical experimental workflow for a pharmacokinetic study.
Conclusion
The pharmacokinetic profile of kaempferol is characterized by low oral bioavailability and extensive metabolism to glucuronide and sulfate conjugates. This guide provides essential quantitative data and detailed experimental protocols to aid researchers and drug development professionals in designing and interpreting studies on kaempferol. The visualization of its interactions with key signaling pathways offers insights into its mechanisms of action. Further research focusing on strategies to enhance the bioavailability of kaempferol, such as novel drug delivery systems, is warranted to unlock its full therapeutic potential.
References
- 1. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kaempferol Improves Exercise Performance by Regulating Glucose Uptake, Mitochondrial Biogenesis, and Protein Synthesis via PI3K/AKT and MAPK Signaling Pathways [mdpi.com]
- 5. lar.fsu.edu [lar.fsu.edu]
- 6. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
- 7. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 8. unmc.edu [unmc.edu]
- 9. Determination of free and glucuronidated kaempferol in rat plasma by LC-MS/MS: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. An UHPLC-MS/MS method for simultaneous determination of quercetin 3-O-rutinoside, kaempferol 3-O-rutinoside, isorhamnetin 3-O-rutinoside, bilobalide and ligustrazine in rat plasma, and its application to pharmacokinetic study of Xingxiong injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Kaempferol 7-glucuronide from Plant Material
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction, purification, and quantification of Kaempferol 7-glucuronide from plant material. This compound is a flavonoid glycoside with potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2][3] These protocols are intended to guide researchers in the isolation and characterization of this compound for further investigation in drug discovery and development.
Introduction to this compound
Kaempferol and its glycosides are widely distributed in the plant kingdom and are known for their various biological activities.[4] this compound is a specific glycosidic form of kaempferol that has been identified in various plants. The extraction and purification of this compound are crucial steps for its pharmacological evaluation and potential therapeutic application.
Extraction of this compound
The selection of an appropriate extraction method and solvent is critical for maximizing the yield of this compound from plant material. Flavonoid glycosides are polar molecules; therefore, polar solvents are generally more effective for their extraction.
Recommended Extraction Techniques
2.1.1. Maceration
Maceration is a simple and widely used technique for the extraction of flavonoids. It involves soaking the plant material in a solvent for an extended period.
2.1.2. Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency. It is a more rapid and efficient method compared to maceration.[5]
2.1.3. Reflux Extraction
Reflux extraction involves boiling the plant material with a solvent and condensing the vapors back into the extraction vessel. This technique is suitable for heat-stable compounds.
Solvent Selection
The choice of solvent significantly impacts the extraction yield. Aqueous mixtures of alcohols are commonly used for extracting flavonoid glycosides.
| Solvent System | Rationale |
| 80% Methanol | High polarity, effective for extracting glycosides. |
| 70% Ethanol | A greener alternative to methanol with good extraction efficiency for flavonoids.[6] |
| Ethyl Acetate | Can be used for selective extraction after an initial extraction with a more polar solvent.[7] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol describes the extraction of this compound using UAE, a modern and efficient technique.
Materials:
-
Dried and powdered plant material
-
80% Methanol
-
Ultrasonic bath
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Weigh 10 g of the dried, powdered plant material.
-
Add 100 mL of 80% methanol to the plant material in a flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C.
-
Lyophilize the concentrated extract using a freeze-dryer to obtain a crude powder.
Protocol 2: Maceration
This protocol provides a simpler, alternative method for extraction.
Materials:
-
Dried and powdered plant material
-
70% Ethanol
-
Shaker
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 20 g of the dried, powdered plant material.
-
Add 200 mL of 70% ethanol to the plant material in a sealed container.
-
Place the container on a shaker and agitate at room temperature for 48 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Purification of this compound
The crude extract contains a mixture of compounds. Column chromatography is a common technique used for the purification of specific flavonoids like this compound.[8][9][10]
Protocol 3: Column Chromatography
Materials:
-
Crude extract
-
Silica gel (60-120 mesh)
-
Glass column
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Thin Layer Chromatography (TLC) plates
-
UV lamp
Procedure:
-
Prepare a silica gel slurry in the initial mobile phase (e.g., 100% chloroform).
-
Pack the glass column with the silica gel slurry.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.[11]
-
Collect fractions of the eluate.
-
Monitor the fractions using TLC. Spot the fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Combine the fractions containing the compound of interest (this compound).
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantification of flavonoids.[7][12][13][14][15]
Protocol 4: HPLC Analysis
Materials:
-
Purified this compound or crude extract
-
This compound standard
-
HPLC system with a UV detector
-
C18 column
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)[13]
Procedure:
-
Prepare a standard stock solution of this compound of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by dissolving a known amount of the purified compound or crude extract in the mobile phase.
-
Set up the HPLC system with a C18 column and a mobile phase gradient (e.g., starting with 10% acetonitrile and increasing to 90% over 20 minutes).
-
Set the UV detector to the wavelength of maximum absorbance for this compound (typically around 265 nm or 360 nm).[13][15]
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Quantitative Data
The yield of this compound can vary significantly depending on the plant source, extraction method, and solvent used. While specific quantitative data for this compound is limited in the literature, the following table provides illustrative examples of kaempferol and its glycosides yields from various plant sources using different extraction methods.
| Plant Source | Compound | Extraction Method | Solvent | Yield | Reference |
| Prosopis juliflora leaves | Kaempferol | Reflux | Ethyl acetate | 92.54 mg/L | [7] |
| Camellia sinensis (tea seeds) | Kaempferol glycosides (KG1 and KG2) | Supercritical Fluid Extraction | CO2 with 70% ethanol co-solvent | KG1: 3.5 mg/g, KG2: 5.42 mg/g | [6] |
| Ampelopsis grossedentata | Kaempferol | Supercritical Fluid Extraction | CO2 with methanol/ethanol co-solvent | 19.45 mg/g | [6] |
Signaling Pathway
Kaempferol and its glycosides have been shown to possess anti-inflammatory properties by modulating key signaling pathways. Kaempferol 3-O-β-d-glucuronate, a closely related compound, exerts its anti-neuroinflammatory effects by inhibiting the MAPK/NF-κB pathway and activating the Nrf2/HO-1 pathway.[1][2][3]
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Workflow
The overall workflow for the extraction and analysis of this compound is summarized in the following diagram.
Caption: Workflow for this compound extraction and analysis.
References
- 1. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in methods of extraction, pre-concentration, purification, identification, and quantification of kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ftb.com.hr [ftb.com.hr]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. mdpi.com [mdpi.com]
- 9. Isolation, Characterization, and Anti-Cancer Activity of Kaempferol-6-methoxy7-O-glucosidefrom Lantana Camara Flowers : Oriental Journal of Chemistry [orientjchem.org]
- 10. asianpubs.org [asianpubs.org]
- 11. WO2006093368A1 - Manufacturing method of kaempferol - Google Patents [patents.google.com]
- 12. ijpsr.com [ijpsr.com]
- 13. ijariie.com [ijariie.com]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous determination by HPLC of quercetin and kaempferol in three Sedum medicinal plants harvested in different seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Method for the Quantification of Kaempferol 7-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Kaempferol 7-glucuronide. This method is applicable for the analysis of this compound in various matrices, including plasma and fruit extracts, and is suitable for pharmacokinetic studies, quality control of herbal products, and other research applications. The described protocol utilizes a reversed-phase C18 column with UV detection, providing a sensitive and accurate quantification of the analyte.
Introduction
Kaempferol, a natural flavonol, is found in a variety of plants and is known for its antioxidant and anti-inflammatory properties. In vivo, kaempferol is extensively metabolized, with one of its major metabolites being this compound. The accurate quantification of this metabolite is crucial for understanding the bioavailability, pharmacokinetics, and biological activity of kaempferol. This document provides a detailed protocol for an HPLC method specifically for the quantification of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following conditions have been shown to be effective for the separation and quantification of this compound.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 4.5 µm) |
| Mobile Phase | Isocratic: 0.5% Formic acid in Water : Acetonitrile (50:50, v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |
| Detection Wavelength | 350 nm |
An alternative gradient elution can also be employed for samples with complex matrices:
| Time (min) | % Aqueous (1% Formic Acid) | % Acetonitrile |
| 0 | 90 | 10 |
| 30 | 75 | 25 |
| 45 | 40 | 60 |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to injection into the HPLC system.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below. These are typical values and may vary depending on the specific instrumentation and laboratory conditions.
| Validation Parameter | Typical Results |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Factors Influencing HPLC Separation
Caption: Key factors that influence the quality of HPLC separation.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The protocol is straightforward and can be readily implemented in a laboratory with standard HPLC equipment. Proper method validation is essential to ensure the generation of high-quality, reproducible data for research and drug development applications.
Application Notes and Protocols: Isolation and Purification of Kaempferol 7-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol 7-glucuronide is a naturally occurring flavonoid glycoside found in various plant species. Flavonoids and their derivatives are of significant interest to the scientific community due to their wide range of bioactive properties, including antioxidant, anti-inflammatory, and potential anticancer activities. The isolation and purification of these compounds in high purity are essential for pharmacological studies, reference standard preparation, and the development of new therapeutic agents.
This document provides a detailed protocol for the isolation and purification of this compound from plant materials. The methodology described herein is a synthesis of established techniques for flavonoid glycoside separation and is intended to serve as a comprehensive guide for researchers.
Experimental Protocols
The isolation and purification of this compound is a multi-step process that involves extraction from the plant matrix, followed by a series of chromatographic separations to isolate the target compound from a complex mixture of phytochemicals.
Preparation of Plant Material
Proper preparation of the plant material is crucial for efficient extraction.
-
Collection and Drying: Collect the desired plant parts (e.g., leaves, flowers) and shade dry them at room temperature for approximately two weeks to prevent the degradation of thermolabile compounds.
-
Grinding: Once dried, grind the plant material into a fine powder using a mechanical grinder. This increases the surface area for solvent extraction.
Extraction
The initial step involves the extraction of a broad range of compounds, including this compound, from the powdered plant material.
-
Solvent Extraction: Macerate the powdered plant material in 60% ethanol. A general ratio is 2.3 kg of plant material to 36 L of solvent.[1]
-
Duration: Allow the extraction to proceed for 48 hours at room temperature with occasional stirring.[1]
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[1]
Fractionation
The crude extract is a complex mixture and requires initial fractionation to separate compounds based on their polarity.
-
Suspension: Suspend the crude extract in water.
-
Column Chromatography (MCI gel): Apply the aqueous suspension to an MCI gel CHP20P column.[1]
-
Elution: Elute the column successively with a stepwise gradient of methanol (MeOH) in water (e.g., 100% water, 40% MeOH, 60% MeOH, 80% MeOH, and 100% MeOH).[1]
-
Fraction Collection: Collect the fractions and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
Purification
The fractions containing the target compound are subjected to further chromatographic steps to achieve high purity. This often involves a combination of different chromatography techniques.
-
Column: Sephadex LH-20 is commonly used to separate compounds based on their molecular size and polarity.
-
Elution: Elute the column with 50% methanol.[1]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing this compound.
-
Column: Octadecylsilyl (ODS) or C18 columns are effective for separating flavonoid glycosides.
-
Elution: Use a stepwise gradient of methanol in water (e.g., starting from 10% MeOH and gradually increasing to 100% MeOH).[1]
-
Stationary Phase: Silica gel is a versatile stationary phase for the separation of moderately polar compounds.
-
Mobile Phase: A common solvent system is a mixture of dichloromethane, methanol, and water (e.g., 8:2:0.1 v/v/v).[1]
For the final purification step to obtain high-purity this compound, preparative HPLC is often necessary.
-
Column: A preparative C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: Monitor the elution at a wavelength where kaempferol derivatives show strong absorbance, typically around 265 nm or 350 nm.
-
Fraction Collection: Collect the peak corresponding to this compound.
Data Presentation
Quantitative Data Summary
The yield and purity of the isolated this compound will vary depending on the plant source and the efficiency of the extraction and purification process. The following table provides an example of the type of quantitative data that should be recorded.
| Parameter | Value | Method | Reference |
| Extraction Yield | |||
| Crude Extract | 387.1 g (from 2.3 kg) | 60% Ethanol Maceration | [1] |
| Purification | |||
| Isolated Compound 2 | 487 mg (from 2.8 g subfraction) | Silica Gel Chromatography | [1] |
| Isolated Compound 4 | 121 mg (from 0.8 g subfraction) | Silica Gel Chromatography | [1] |
| Purity | >98% | Preparative HPLC | [2][3] |
Note: The yields for compounds 2 and 4 are for different kaempferol glycosides from the cited study and serve as an illustrative example.
Spectroscopic Data for Characterization
The identity and purity of the isolated this compound should be confirmed by spectroscopic methods.
Table 2: 1H and 13C NMR Data for Kaempferol Derivatives
| Position | 1H NMR (ppm, DMSO-d6) | 13C NMR (ppm, DMSO-d6) |
| Aglycone | ||
| 2 | - | 156.25 |
| 3 | - | 133.58 |
| 4 | - | 177.58 |
| 5 | 12.57 (s) | 161.24 |
| 6 | 6.14 (d, J=2.0 Hz) | 98.76 |
| 7 | - | 164.29 |
| 8 | 6.38 (d, J=2.0 Hz) | 93.73 |
| 9 | - | 156.38 |
| 10 | - | 103.97 |
| 1' | - | 120.71 |
| 2', 6' | 7.98 (d, J=8.7 Hz) | 131.03 |
| 3', 5' | 6.85 (d, J=8.7 Hz) | 115.32 |
| 4' | - | 160.09 |
| Glucuronide Moiety | ||
| 1'' | 5.44 (d, J=7.5 Hz) | 101.25 |
| 2'' | 71.60 | |
| 3'' | 70.82 | |
| 4'' | 66.06 | |
| 5'' | 64.26 | |
| 6'' | - |
Note: The NMR data presented is for a similar compound, Kaempferol 3-O-β-D-(6”-E-p-coumaroyl)-glucopyranoside, and serves as a reference for the expected chemical shifts.[4] Specific shifts for this compound should be confirmed with an authentic standard.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
Caption: Workflow for the isolation and purification of this compound.
References
Application Notes and Protocols: Synthesis of Kaempferol 7-Glucuronide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferol 7-glucuronide, a significant metabolite of the naturally occurring flavonoid kaempferol, is of growing interest in biomedical research due to its potential therapeutic activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2] The availability of pure this compound is crucial for in-depth studies of its bioactivity, pharmacokinetic properties, and mechanism of action. This document provides detailed protocols for the synthesis of this compound via enzymatic methods, which offer high regioselectivity and milder reaction conditions compared to chemical synthesis. Additionally, purification methodologies and relevant signaling pathways implicated in its biological activity are presented.
Introduction
Flavonoids are a class of polyphenolic compounds widely distributed in plants and are known for their diverse health benefits. Kaempferol, a prominent dietary flavonoid, undergoes extensive metabolism in the body, with glucuronidation being a major phase II conjugation reaction.[3] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), enhances the water solubility of kaempferol, facilitating its circulation and excretion. This compound is one of the primary metabolites and has been shown to possess biological activities that may contribute to the overall pharmacological effects of kaempferol.[4][5] Recent studies have highlighted its role in modulating key signaling pathways involved in cancer, inflammation, and metabolic disorders.[6][7][8][9] Therefore, the efficient synthesis of this compound is essential for advancing research in these areas.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈O₁₂ | [10] |
| Molecular Weight | 462.4 g/mol | [10] |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | [10] |
| Appearance | Yellowish powder | |
| Solubility | Soluble in methanol, DMSO |
Table 2: Comparison of Synthesis Methods for this compound
| Method | Advantages | Disadvantages | Typical Yield |
| Enzymatic Synthesis | High regioselectivity, Mild reaction conditions, Environmentally friendly | Enzyme cost and stability can be a concern | Variable, can be optimized |
| Chemical Synthesis | Scalable, Can be cost-effective for large scale | Requires protection and deprotection steps, May produce isomeric mixtures, Harsh reaction conditions | Moderate to high |
| Isolation from Natural Sources | Natural product | Low abundance, Complex purification process | Low |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using UGTs
This protocol describes the in vitro synthesis of this compound using a recombinant UDP-glucuronosyltransferase.
Materials:
-
Kaempferol
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Recombinant Human UDP-glucuronosyltransferase (e.g., UGT1A9)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Acetonitrile
-
Methanol
-
Water (HPLC grade)
-
Formic acid
Equipment:
-
Incubator or water bath
-
Centrifuge
-
HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
Kaempferol (10 mM stock in DMSO): 1 µL (final concentration 100 µM)
-
UDPGA (50 mM stock in water): 2 µL (final concentration 1 mM)
-
Recombinant UGT1A9 (1 mg/mL): 5 µL
-
Tris-HCl buffer (50 mM, pH 7.4): 87 µL
-
MgCl₂ (100 mM): 5 µL (final concentration 5 mM)
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle shaking.
-
Reaction Termination: Stop the reaction by adding 100 µL of ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the mixture at 14,000 rpm for 10 minutes to precipitate the protein.
-
Supernatant Collection: Carefully collect the supernatant for analysis and purification.
-
HPLC Analysis: Analyze the supernatant by HPLC to confirm the formation of this compound. A typical mobile phase would be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Purification: Purify the this compound from the supernatant using preparative HPLC with the same mobile phase system.
-
Lyophilization: Collect the fractions containing the product and lyophilize to obtain a pure powder.
-
Characterization: Confirm the identity and purity of the synthesized compound using LC-MS and NMR spectroscopy.
Protocol 2: Purification of this compound by Column Chromatography
This protocol is suitable for the purification of this compound from a crude reaction mixture or a plant extract.
Materials:
-
Crude this compound mixture
-
Silica gel or Sephadex LH-20
-
Solvents for mobile phase (e.g., chloroform, methanol, water, ethyl acetate, n-butanol)[11][12]
Equipment:
-
Glass chromatography column
-
Fraction collector
-
Rotary evaporator
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a chromatography column with either silica gel or Sephadex LH-20, depending on the polarity of the crude mixture.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of solvents. For example, a gradient of chloroform-methanol or ethyl acetate-n-butanol-water can be used.[11][12]
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
TLC Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the desired compound.
-
Pooling and Evaporation: Pool the fractions containing pure this compound and evaporate the solvent using a rotary evaporator.
-
Drying: Dry the purified compound under vacuum to obtain a solid powder.
Mandatory Visualizations
Caption: Enzymatic synthesis workflow for this compound.
Caption: Simplified signaling pathways modulated by this compound.
Discussion
The enzymatic synthesis of this compound offers a reliable and specific method for obtaining this valuable research compound. The use of recombinant UGTs allows for the targeted production of the 7-O-glucuronide isomer, avoiding the complex separation of isomers often encountered in chemical synthesis.[4] The presented protocol provides a general framework that can be optimized for specific UGT enzymes and reaction conditions to maximize yield and purity.
The biological activity of this compound is attributed to its ability to modulate multiple signaling pathways. As depicted in the diagram, it can activate the PI3K/AKT pathway, which is crucial for cell survival and metabolism.[5] Furthermore, its anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK pathways, leading to a reduction in the expression of pro-inflammatory cytokines.[8][9] The activation of the Nrf2 pathway by this compound enhances the cellular antioxidant defense system.[7][8]
Conclusion
The detailed protocols and information provided in this document are intended to facilitate the synthesis and study of this compound for research purposes. The availability of a pure and well-characterized compound is fundamental for elucidating its precise mechanisms of action and for exploring its therapeutic potential in various disease models. Further research into optimizing synthesis and exploring its full spectrum of biological activities is warranted.
References
- 1. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]
- 2. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kaempferol and Its Glycoside, Kaempferol 7-O-rhamnoside, Inhibit PD-1/PD-L1 Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | C21H18O12 | CID 57331037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
In Vitro Bioactivity of Kaempferol 7-Glucuronide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol, a natural flavonol found in a variety of plants, and its glycoside derivatives are of significant interest in pharmacology due to their diverse biological activities. Kaempferol 7-glucuronide is one such derivative that has demonstrated notable antioxidant, anti-inflammatory, and potential anti-cancer properties in vitro. These activities are attributed to its ability to scavenge free radicals and modulate key cellular signaling pathways involved in inflammation and cell proliferation. This document provides detailed application notes and experimental protocols for assessing the in vitro bioactivity of this compound, intended for researchers in drug discovery and development.
Bioactivity of this compound: A Summary of In Vitro Data
The following tables summarize the quantitative data from various in vitro assays assessing the bioactivity of this compound and its related compounds.
| Table 1: Antioxidant Activity | |
| Assay | Compound |
| DPPH Radical Scavenging | Kaempferol-7-O-glucoside |
| ABTS Radical Scavenging | Kaempferol-7-O-glucoside |
| Table 2: Anti-inflammatory Activity | |
| Assay | Cell Line |
| Nitric Oxide (NO) Production | RAW 264.7 |
| Table 3: Anti-Cancer Activity of Kaempferol and its Glycosides | | | :--- | :--- | :--- | :--- | | Cancer Type | Cell Line | Compound | IC50 Value | | Breast Cancer | MCF-7 | Kaempferol | 90.28 ± 4.2 µg/ml[1] | | Lung Cancer | A549 | Kaempferol | 35.80 ± 0.4 µg/ml[1] | | Prostate Cancer | PC-3 | Kaempferol | 16.9 µM[2] | | Liver Cancer | HepG2 | Kaempferol | 30.92 µM[3] | | Colon Cancer | CT26 | Kaempferol | 88.02 µM[3] | | Melanoma | B16F1 | Kaempferol | 70.67 µM[3] | | Cervical Cancer | HeLa | Kaempferol-7-O-beta-D-glucoside | Marked anticancer activity[4] |
Experimental Protocols
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a 0.1 mM DPPH stock solution in methanol.
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate buffered saline (PBS)
-
This compound
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and Trolox in PBS.
-
In a 96-well plate, add 10 µL of each sample dilution.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Anti-inflammatory Activity Assay
3. Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Macrophages
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well cell culture plate
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The amount of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Anti-Cancer Activity Assay
4. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, PC-3)
-
Appropriate cell culture medium with 10% FBS
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Kaempferol and its Glycosides
Kaempferol and its glycosides have been shown to exert their bioactivities by modulating several key signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
Experimental Workflows
Caption: General workflow for DPPH and ABTS antioxidant assays.
Caption: General workflow for cell-based in vitro assays (NO and MTT).
References
Application Notes and Protocols: Kaempferol 7-glucuronide as a Biomarker in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Kaempferol 7-glucuronide as a potential biomarker in metabolic studies. The document includes detailed experimental protocols for its quantification and discusses its role in relevant signaling pathways.
Introduction to Kaempferol and its Glucuronides in Metabolism
Kaempferol is a naturally occurring flavonoid found in a variety of edible plants, such as broccoli, spinach, and beans. It has garnered significant interest in metabolic research due to its antioxidant, anti-inflammatory, and anti-diabetic properties. In vivo, kaempferol is extensively metabolized, with its glucuronidated forms, including this compound, being major circulating metabolites.[1] The study of these metabolites is crucial for understanding the bioavailability and biological activity of dietary kaempferol. Emerging evidence suggests that kaempferol and its metabolites can positively influence glucose and lipid metabolism, making this compound a promising biomarker for assessing dietary flavonoid intake and its impact on metabolic health.
Rationale for Using this compound as a Metabolic Biomarker
The primary rationale for using this compound as a biomarker lies in its direct link to the dietary intake of kaempferol-rich foods. Its concentration in biological fluids can serve as an indicator of exposure to these potentially beneficial compounds. Furthermore, while much of the current research has focused on the aglycone, kaempferol, studies on related flavonoid glucuronides suggest that these metabolites may also possess biological activity. For instance, kaempferol-3-O-glucuronide has been shown to ameliorate non-alcoholic steatohepatitis by regulating oxidative stress. While direct evidence for this compound's activity is still emerging, its quantification is a critical step in elucidating the mechanisms of action of dietary kaempferol.
Key Signaling Pathway: PI3K/Akt in Metabolic Regulation
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cellular processes involved in metabolism, including glucose uptake, glycogen synthesis, and protein synthesis. Numerous studies have demonstrated that kaempferol, the aglycone of this compound, can activate this pathway, contributing to its beneficial metabolic effects.[2][3] Kaempferol has been shown to increase the phosphorylation of Akt, a key downstream effector of PI3K, in various cell types, including liver and muscle cells.[4][5] This activation leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake and thereby improving glycemic control. While direct studies on this compound are limited, it is plausible that it may contribute to the activation of this pathway, either directly or after conversion back to its aglycone form.
Experimental Protocols
Quantification of this compound in Biological Samples
The accurate quantification of this compound is essential for its validation as a biomarker. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
A robust sample preparation protocol is critical to remove interfering substances and concentrate the analyte.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar flavonoid glucuronide).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
The following is a general protocol that should be optimized for the specific instrumentation used.
Table 1: LC-MS/MS Parameters for this compound Quantification
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 5% B, increase to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Precursor ion (m/z for this compound) -> Product ion (m/z for kaempferol aglycone) |
| Collision Energy | To be optimized for the specific instrument |
Quantitative Data Summary
While specific data for this compound is limited, studies on its aglycone, kaempferol, in animal models of metabolic disease provide valuable insights. The following table summarizes representative findings. It is important to note that these values are for the aglycone and may not directly reflect the concentrations of this compound.
Table 2: Representative Plasma Kaempferol Concentrations in Animal Models of Metabolic Disease
| Animal Model | Condition | Treatment | Plasma Kaempferol Concentration (ng/mL) | Reference |
| Streptozotocin-induced diabetic rats | Diabetes | Kaempferol (100 mg/kg/day) | ~45 | [6] |
| High-fat diet-induced obese mice | Obesity | Kaempferol (0.05% in diet) | ~25 | [5] |
| db/db mice | Type 2 Diabetes | Kaempferol (50 mg/kg/day) | Not specified, but significant improvement in metabolic parameters | [7] |
Conclusion and Future Directions
This compound is a significant metabolite of dietary kaempferol and holds promise as a biomarker for assessing intake and its potential metabolic effects. The protocols outlined in these application notes provide a framework for its accurate quantification in biological samples. While much of the current mechanistic understanding is based on its aglycone, further research is warranted to directly investigate the biological activities of this compound and its specific role in modulating metabolic pathways such as PI3K/Akt signaling. Establishing a clearer link between the levels of this metabolite and metabolic health outcomes will be crucial for its validation as a robust biomarker in clinical and nutritional research.
References
- 1. researchgate.net [researchgate.net]
- 2. Kaempferol Improves Exercise Performance by Regulating Glucose Uptake, Mitochondrial Biogenesis, and Protein Synthesis via PI3K/AKT and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kaempferol Improves Exercise Performance by Regulating Glucose Uptake, Mitochondrial Biogenesis, and Protein Synthesis via PI3K/AKT and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Kaempferol Stimulation Induces AKT Phosphorylation in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute Kaempferol Stimulation Induces AKT Phosphorylation in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mattioli1885journals.com [mattioli1885journals.com]
- 7. Kaempferol ameliorates metabolic syndrome by inhibiting inflammation and oxidative stress in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kaempferol 7-Glucuronide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol 7-glucuronide is a metabolite of the naturally occurring flavonoid kaempferol. While research on kaempferol and its various glycosides is extensive, specific in vitro studies on this compound are limited. However, emerging evidence suggests its potential biological activities, including roles in endothelial protection, anti-aging, and antimicrobial effects. This document provides an overview of the known and potential cell culture applications of this compound, along with detailed protocols based on available research on closely related compounds.
Disclaimer: The experimental protocols and signaling pathway information provided below are largely based on studies of a structurally related compound, 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide, due to the scarcity of direct research on this compound. Researchers should adapt these protocols as a starting point for their specific experimental needs.
I. Potential Cell Culture Applications
Endothelial Protection and Anti-Thrombotic Research
A study on 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG), a more complex form containing the this compound moiety, has demonstrated significant protective effects on human umbilical vein endothelial cells (HUVECs) against oxygen-glucose deprivation/reoxygenation (OGD/R) induced injury[1]. This suggests that this compound may be a valuable compound for in vitro studies related to:
-
Ischemia-reperfusion injury
-
Thrombosis and vascular inflammation
-
Endothelial dysfunction
Anti-Aging and Dermatological Research
In silico studies have shown that kaempferol 7-O-glucuronide can interact with hyaluronidase, an enzyme involved in the degradation of hyaluronic acid in the extracellular matrix[2]. This suggests a potential application in dermatological and anti-aging research, specifically for studying:
-
Skin aging and integrity
-
Wound healing
-
Extracellular matrix remodeling
Antimicrobial Research
Kaempferol 7-O-glucuronide has been reported to possess strong antimicrobial activity[3]. This indicates its potential use in cell culture models to investigate:
-
Bacterial and fungal pathogenesis
-
Host-pathogen interactions
-
The efficacy of natural compounds as antimicrobial agents
Intestinal Absorption and Metabolism Studies
This compound is a known metabolite of kaempferol formed in the intestine. Studies using Caco-2 cell models have identified the formation and transport of this compound, making it a relevant compound for in vitro studies of flavonoid bioavailability and metabolism[4].
II. Quantitative Data Summary
The following table summarizes the quantitative data from a study on 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG) in HUVECs. This data can serve as a reference for designing experiments with this compound.
| Cell Line | Treatment | Concentration | Effect | Reference |
| HUVECs | HGG | Up to 10 µM | Non-toxic | [1] |
| HUVECs | OGD/R + HGG | 0.1, 1, and 10 µM | Dose-dependent decrease in apoptosis | [1] |
III. Experimental Protocols
Protocol for Assessing Cytotoxicity in Endothelial Cells
This protocol is adapted from a study on HGG in HUVECs and can be used to determine the cytotoxic effects of this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the prepared dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol for In Vitro Endothelial Injury Model (OGD/R)
This protocol, adapted from the HGG study, can be used to evaluate the protective effects of this compound against oxygen-glucose deprivation/reoxygenation (OGD/R) injury in HUVECs[1].
Materials:
-
HUVECs
-
Glucose-free DMEM
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
Hypoxia chamber or incubator with low oxygen control
Procedure:
-
Pre-treatment: Seed HUVECs and grow to confluence. Pre-incubate the cells with different concentrations of this compound (e.g., 0.1, 1, 10 µM) for 10 hours.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells with PBS.
-
Replace the medium with glucose-free DMEM.
-
Place the cells in a hypoxic environment (e.g., 1% O₂, 5% CO₂, 94% N₂) for 4 hours.
-
-
Reoxygenation (R):
-
Replace the glucose-free medium with complete culture medium containing the respective concentrations of this compound.
-
Return the cells to a normoxic incubator (95% air, 5% CO₂) for 10 hours.
-
-
Apoptosis Assay:
-
Harvest the cells by trypsinization.
-
Wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
IV. Signaling Pathways and Visualizations
This compound and its related compounds are known to modulate several key signaling pathways involved in inflammation and cellular stress responses.
NF-κB Signaling Pathway
The study on HGG demonstrated its ability to regulate the NF-κB signaling pathway in HUVECs under OGD/R stress[1]. This pathway is a critical regulator of inflammation and cell survival.
Caption: Inhibition of the NF-κB pathway by this compound.
HIF-1α Signaling Pathway
The same study also implicated the regulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) by HGG[1]. HIF-1α is a master regulator of the cellular response to hypoxia.
Caption: Modulation of the HIF-1α pathway by this compound.
Experimental Workflow for Assessing Endothelial Protection
References
Application Notes and Protocols: Animal Models for Studying the Effects of Kaempferol 7-Glucuronide
These application notes provide an overview of the use of animal models in research concerning Kaempferol 7-glucuronide and its aglycone, kaempferol. The protocols and data presented are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this flavonoid.
Introduction
Kaempferol and its glycosides, including this compound, are natural flavonoids found in a variety of plants and are known for their potential health benefits, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.[1][2][3] Animal models are crucial for elucidating the in vivo mechanisms of action, pharmacokinetics, and efficacy of these compounds before they can be considered for clinical applications. This document outlines key animal models and experimental protocols for studying the effects of this compound. While much of the existing research has focused on the aglycone kaempferol, the methodologies are largely applicable to its glucuronide form, which is a major metabolite.
Data Presentation: Pharmacokinetics and Dosage in Rodent Models
The oral bioavailability of kaempferol is generally low due to extensive first-pass metabolism, where it is often converted to glucuronide and sulfate conjugates.[4][5][6] Understanding the pharmacokinetic profile is essential for designing in vivo studies.
Table 1: Pharmacokinetic Parameters of Kaempferol in Rats
| Parameter | Route of Administration | Dose | Value | Reference |
| Bioavailability (F) | Oral | 100, 250 mg/kg | ~2% | [5] |
| Tmax | Oral | 100, 250 mg/kg | ~1-2 hours | [5] |
| Terminal Half-life | Intravenous | 10, 25 mg/kg | 3-4 hours | [5] |
| Clearance | Intravenous | 10, 25 mg/kg | ~3 L/hr/kg | [5] |
Table 2: Exemplary Dosing Regimens for Kaempferol and its Glycosides in Rodent Models
| Animal Model | Compound | Application | Dosage | Route | Duration | Reference |
| Sprague-Dawley Rats | Kaempferol | Hepatoprotection (CCl4-induced) | 5, 10 mg/kg | Oral | - | [7] |
| Wistar Rats | Kaempferol | Diabetes (STZ-induced) | 50, 100, 200 mg/kg | Oral | 45 days | [8] |
| C57BL/6 Mice | Kaempferol | Diabetes (STZ-induced) | 50 mg/kg/day | Oral | 12 weeks | [9] |
| C57BL/6 Mice | Kaempferol | Diabetes (High-fat diet) | 0.05% in diet | Oral | 6 weeks | [10] |
| Rats | Kaempferol Glycosides (KRS, KGS) | Ischemic Stroke (MCAO) | Equimolar doses | Intravenous | Single dose at reperfusion | [11] |
| BALB/c Mice | Kaempferol | Neuroinflammation | - | - | - | [12] |
Experimental Protocols
This protocol describes a general procedure to assess the anti-inflammatory properties of this compound in mice.
Objective: To determine if this compound can mitigate the systemic inflammatory response induced by LPS.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., 0.5% carboxymethylcellulose or 5% DMSO in saline)
-
Saline (sterile, pyrogen-free)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized tubes)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Tissue homogenization buffer and equipment
Procedure:
-
Animal Acclimatization: House mice under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week.
-
Grouping: Randomly divide mice into four groups (n=8-10 per group):
-
Group 1: Vehicle control (receives vehicle only)
-
Group 2: LPS control (receives vehicle + LPS)
-
Group 3: this compound + LPS
-
Group 4: this compound alone
-
-
Dosing:
-
Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
After a set pre-treatment time (e.g., 1 hour), inject LPS (e.g., 1-5 mg/kg, i.p.) to induce inflammation in Groups 2 and 3. Group 1 receives a saline injection.
-
-
Monitoring: Observe the animals for signs of sickness (piloerection, lethargy).
-
Sample Collection:
-
At a predetermined time point post-LPS injection (e.g., 2, 6, or 24 hours), anesthetize the mice.
-
Collect blood via cardiac puncture into heparinized tubes. Centrifuge to obtain plasma and store at -80°C.
-
Perfuse animals with cold saline and harvest relevant tissues (e.g., liver, lungs, spleen). Snap-freeze in liquid nitrogen or fix in formalin.
-
-
Analysis:
Experimental Workflow Diagram
Caption: Workflow for LPS-induced inflammation model.
This protocol is adapted from studies on kaempferol glycosides and can be used to evaluate the neuroprotective potential of this compound.[11]
Objective: To determine if this compound can reduce brain infarct volume and neurological deficits following ischemic stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Nylon monofilament for occlusion
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
-
Neurological deficit scoring system
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
MCAO Surgery:
-
Anesthetize the rat.
-
Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Maintain occlusion for a specific duration (e.g., 2 hours).
-
-
Dosing and Reperfusion:
-
At the onset of reperfusion (i.e., when the filament is withdrawn), administer this compound (e.g., equimolar dose to effective kaempferol glycosides) or vehicle intravenously (i.v.).[11]
-
-
Neurological Assessment:
-
At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., 0-5 scale, where 0 is no deficit and 5 is severe deficit).
-
-
Infarct Volume Measurement:
-
Following neurological assessment, sacrifice the animals.
-
Remove the brains and section them coronally.
-
Immerse the sections in 2% TTC solution, which stains viable tissue red and leaves the infarct area white.
-
Quantify the infarct volume using image analysis software.
-
-
Histological and Molecular Analysis (Optional):
-
For mechanistic studies, brain tissue can be processed for immunohistochemistry (e.g., staining for neuronal markers like NeuN or inflammatory markers like Iba1) or molecular analysis (e.g., Western blot for signaling proteins).[11]
-
Signaling Pathways
Kaempferol and its derivatives have been shown to modulate multiple signaling pathways involved in inflammation, cell survival, and oxidative stress.[3][15]
This compound and related compounds inhibit inflammatory responses primarily by suppressing the NF-κB and MAPK signaling pathways.[13][14][16]
-
NF-κB Pathway: Kaempferol glycosides can prevent the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[13] This inhibits the transcription of pro-inflammatory genes like TNF-α, IL-6, iNOS, and COX-2.[14]
-
MAPK Pathway: The phosphorylation of MAPKs such as p38, JNK, and ERK, which are activated by inflammatory stimuli like LPS, can be attenuated by kaempferol compounds.[16][17]
Diagram of Anti-Inflammatory Signaling Pathways
Caption: Inhibition of MAPK and NF-κB pathways by K7G.
The Nrf2/HO-1 pathway is a key mechanism for cellular defense against oxidative stress. Kaempferol compounds can activate this pathway.
-
Nrf2 Activation: Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[18] Kaempferol-3-O-β-d-glucuronate has been shown to upregulate the Nrf2/HO-1 signaling cascade.[19]
Diagram of Nrf2/HO-1 Activation
References
- 1. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the mechanisms of kaempferol in neuroprotection: Implications for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats. | Semantic Scholar [semanticscholar.org]
- 5. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ameliorative effect of kaempferol, a flavonoid, on oxidative stress in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Flavonoid Kaempferol Ameliorates Streptozotocin-Induced Diabetes by Suppressing Hepatic Glucose Production [mdpi.com]
- 10. Small Molecule Kaempferol Promotes Insulin Sensitivity and Preserved Pancreatic β-Cell Mass in Middle-Aged Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of kaempferol glycosides against brain injury and neuroinflammation by inhibiting the activation of NF-κB and STAT3 in transient focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Pharmacological Action of Kaempferol in Central Nervous System Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kaempferol 7-O-β-D-glucoside isolated from the leaves of Cudrania tricuspidata inhibits LPS-induced expression of pro-inflammatory mediators through inactivation of NF-κB, AP-1, and JAK-STAT in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
- 16. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Kaempferol 7-Glucuronide
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Kaempferol 7-glucuronide in various solvents. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a flavonoid glycoside, a metabolite of the naturally occurring flavonol, kaempferol.[1] Like many flavonoids, its therapeutic potential is often limited by its poor solubility in aqueous solutions, which can hinder its bioavailability and the development of pharmaceutical formulations. Glucuronidation generally increases water solubility compared to the aglycone, but challenges in achieving desired concentrations in specific experimental systems remain.[1]
Q2: In which common laboratory solvents is this compound soluble?
While specific quantitative data for this compound is limited, its glucoside counterpart, Kaempferol-7-O-glucoside, is reported to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[2] The aglycone, Kaempferol, is soluble in hot ethanol, ethyl ether, acetone, and acetic acid.[3] It is reasonable to expect this compound to exhibit solubility in polar organic solvents.
Q3: How does pH affect the solubility of this compound?
The solubility of flavonoids is generally pH-dependent. For phenolic compounds like this compound, solubility tends to increase with higher pH due to the ionization of hydroxyl groups. However, it is crucial to consider the stability of the compound at different pH values, as extreme acidic or alkaline conditions can lead to degradation.[4]
Q4: What are the primary methods to improve the solubility of this compound?
Several techniques can be employed to enhance the solubility of poorly soluble flavonoids like this compound. The most common and effective methods include:
-
pH Adjustment: Modifying the pH of the aqueous solvent to ionize the molecule.
-
Co-solvency: Using a mixture of a primary solvent (like water) with a miscible organic solvent (co-solvent).
-
Use of Solubility Enhancers: Incorporating agents like cyclodextrins to form inclusion complexes.
-
Solid Dispersion: Dispersing the compound in a solid hydrophilic carrier matrix.
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies and troubleshooting tips for the key techniques to improve the solubility of this compound.
Solubility Enhancement by pH Adjustment
Issue: My this compound is not dissolving in my aqueous buffer.
Troubleshooting Workflow:
Figure 1. Workflow for pH adjustment to improve solubility.
Experimental Protocol:
-
Initial Assessment: Attempt to dissolve a small, known amount of this compound in your desired aqueous buffer at its initial pH.
-
pH Modification:
-
If the compound is insoluble, incrementally add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) to the suspension while stirring.
-
Monitor the pH continuously with a calibrated pH meter.
-
Observe for visual signs of dissolution after each addition.
-
-
Solubility Determination: Once the compound appears to be dissolved, continue to add the base in small increments to determine the pH at which precipitation begins, which will indicate the saturation point at that pH.
-
Stability Check: After achieving dissolution, it is crucial to assess the stability of this compound at the final pH. This can be done by analyzing the solution over time using techniques like HPLC or UV-Vis spectroscopy to check for the appearance of degradation products. Glycosides of flavonoids have been shown to have improved stability over their aglycones in boiling water, suggesting some degree of stability.[5]
Quantitative Data (Reference for Kaempferol):
| Solvent System | pH | Solubility of Kaempferol (mg/mL) |
| Ethanol:PBS (1:4) | 7.2 | ~0.2 |
Note: This data is for the aglycone, Kaempferol. The glucuronide is expected to have higher aqueous solubility.
Co-solvency for Improved Dissolution
Issue: I need to dissolve this compound in a mixed aqueous-organic solvent system for my assay.
Troubleshooting Workflow:
Figure 2. Workflow for using co-solvents to enhance solubility.
Experimental Protocol:
-
Co-solvent Selection: Choose a water-miscible organic solvent in which this compound is likely to be soluble. Common choices for flavonoids include ethanol, methanol, DMSO, and polyethylene glycol (PEG). Kaempferol glycosides are often extracted using mixtures of ethanol or methanol and water.[6][7]
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen co-solvent (e.g., 10 mg/mL in DMSO).
-
Titration: While stirring your aqueous buffer, slowly add the stock solution dropwise.
-
Observation: Monitor the solution for any signs of precipitation. The point at which the solution becomes cloudy indicates the limit of solubility for that particular co-solvent ratio.
-
Optimization: Prepare a series of solutions with varying co-solvent to aqueous buffer ratios (e.g., 1:9, 2:8, 5:5 v/v) to determine the optimal concentration that keeps the compound in solution and is compatible with your experimental system.
Quantitative Data (Reference for Kaempferol):
| Co-solvent | Solubility of Kaempferol (mg/mL) |
| Ethanol | ~11 |
| DMSO | ~10 |
| Dimethyl formamide | ~3 |
Note: This data is for the aglycone, Kaempferol. The solubility of the glucuronide may differ.
Cyclodextrin Complexation for Enhanced Aqueous Solubility
Issue: I need to increase the aqueous solubility of this compound without using organic solvents.
Troubleshooting Workflow:
References
- 1. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. staff-old.najah.edu [staff-old.najah.edu]
- 3. researchgate.net [researchgate.net]
- 4. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2006093368A1 - Manufacturing method of kaempferol - Google Patents [patents.google.com]
Technical Support Center: Kaempferol 7-Glucuronide Stability and Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kaempferol 7-glucuronide. It addresses common stability issues and degradation problems encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As a flavonoid glycoside, the glycosidic bond is susceptible to hydrolysis, particularly under acidic or basic conditions. The flavonoid structure itself can be degraded by oxidation and photodegradation.
Q2: What are the ideal storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid at 2-8°C. If dissolved in a solvent, it is best to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be kept at -20°C or -80°C in a tightly sealed, light-protected container and used within a short period to minimize degradation.
Q3: I am observing a loss of my compound during my experiments. What could be the cause?
A3: Loss of this compound can be due to several factors:
-
pH of your medium: Extreme pH values can lead to the hydrolysis of the glucuronide moiety, resulting in the formation of the aglycone, kaempferol, and glucuronic acid.
-
Temperature: Elevated temperatures can accelerate the degradation process.
-
Exposure to light: Flavonoids are known to be light-sensitive, and exposure to UV or even ambient light can cause photodegradation.
-
Oxidative degradation: The presence of oxidizing agents or dissolved oxygen in your experimental setup can lead to the oxidation of the flavonoid structure.
-
Adsorption to surfaces: Flavonoids can sometimes adsorb to plasticware or glassware, leading to an apparent loss of compound.
Q4: How can I monitor the degradation of this compound in my samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound.[1][2][3][4] This method should be able to separate the intact this compound from its potential degradation products, such as kaempferol. UV detection is typically used for quantification.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Problem: You observe additional, unexpected peaks in your HPLC chromatogram when analyzing a sample of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound | 1. Check the age and storage of your standard: Ensure your this compound standard is within its expiration date and has been stored correctly. 2. Evaluate your sample preparation: Assess the pH, temperature, and light exposure during your sample preparation. Try to minimize exposure to harsh conditions. 3. Perform a forced degradation study: Subject a sample of your compound to acidic, basic, oxidative, and photolytic stress to identify the retention times of potential degradation products.[5][6][7][8][9] |
| Contamination | 1. Check your solvents and reagents: Run a blank injection of your mobile phase and sample diluent to check for contaminants. 2. Clean your HPLC system: Flush the system thoroughly to remove any residues from previous analyses. |
Issue 2: Inconsistent Results in Biological Assays
Problem: You are getting variable or lower-than-expected activity in your biological assays using this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound degradation in assay medium | 1. Assess the stability in your assay buffer: Incubate this compound in your cell culture medium or assay buffer for the duration of your experiment and analyze its stability by HPLC. 2. Prepare fresh solutions: Always prepare fresh solutions of the compound immediately before use. |
| Interaction with other components | 1. Evaluate potential interactions: Consider if any components in your assay medium (e.g., high concentrations of certain salts, metals) could be contributing to the degradation. |
| Formation of less active degradation products | 1. Characterize the degradation products: If degradation is occurring, the resulting products (e.g., kaempferol) may have different biological activity, leading to inconsistent results. |
Quantitative Data on Flavonoid Stability
The following tables summarize quantitative data on the stability of kaempferol and related flavonol glycosides under various stress conditions. While specific data for this compound is limited, these data provide valuable insights into its expected stability.
Table 1: Thermal Degradation of Kaempferol and Related Flavonols in Boiling Water [10]
| Compound | Time for 10% Degradation (T10) in min |
| Kaempferol | > 180 |
| Quercetin | 17.57 |
| Myricetin | 7.75 |
| Rutin (Quercetin-3-O-rutinoside) | 135.64 |
| Quercitrin (Quercetin-3-O-rhamnoside) | 74.08 |
| Myricitrin (Myricetin-3-O-rhamnoside) | 34.43 |
Table 2: Forced Degradation of Flavonol Aglycones from Ginkgo Biloba Extract [5]
| Stress Condition | Compound | Degradation Rate Constant (k) (h-1) | Half-life (t1/2) (h) |
| 0.1 M HCl (70°C) | Kaempferol | 0.003 | 231.0 |
| Quercetin | 0.004 | 173.3 | |
| Isorhamnetin | 0.002 | 346.5 | |
| 0.1 M NaOH (70°C) | Kaempferol | 0.128 | 5.4 |
| Quercetin | 0.152 | 4.6 | |
| Isorhamnetin | 0.115 | 6.0 | |
| 0.03% H2O2 (70°C) | Kaempferol | 0.045 | 15.4 |
| Quercetin | 0.058 | 11.9 | |
| Isorhamnetin | 0.039 | 17.8 | |
| Heat (70°C) | Kaempferol | 0.015 | 46.2 |
| Quercetin | 0.021 | 33.0 | |
| Isorhamnetin | 0.012 | 57.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Flavonoid Glycoside
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[5][6][7][8][9][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 70°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 70°C for a defined period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2. Keep at room temperature in the dark for a defined period.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 70°C) for a defined period.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or a photostability chamber for a defined period. Protect a control sample from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration with the mobile phase.
-
Analyze the sample using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general approach for developing an HPLC method to separate this compound from its degradation products.[1][2][3][4]
1. Instrument and Column:
-
Use a standard HPLC system with a UV detector.
-
A C18 reversed-phase column is a good starting point.
2. Mobile Phase Selection:
-
Start with a gradient elution using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize the gradient profile to achieve good separation between the parent compound and any degradation products observed in the forced degradation samples.
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity: Demonstrate that the method can resolve the analyte from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Robustness: Evaluate the reliability of the method with respect to small, deliberate variations in method parameters.
Visualizations
Caption: Degradation pathway of this compound.
References
- 1. ijariie.com [ijariie.com]
- 2. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 45160177 forced-degradation | PPT [slideshare.net]
- 7. longdom.org [longdom.org]
- 8. asianjpr.com [asianjpr.com]
- 9. sgs.com [sgs.com]
- 10. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Extraction of Kaempferol 7-Glucuronide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Kaempferol 7-glucuronide from various herbal sources.
Frequently Asked Questions (FAQs)
Q1: Which herbs are reported to be sources of this compound?
A1: this compound has been identified in several plant species. Notably, it has been found in citrus processing waste and the flowers of Cassia renigera[1]. While many plants are rich in kaempferol and its other glycosides, the 7-glucuronide derivative can be less common. Researchers should perform preliminary screening of their selected herbs to confirm the presence and relative abundance of this specific compound.
Q2: What are the most effective extraction methods for this compound?
A2: While specific protocols for this compound are not extensively documented, modern extraction techniques that have proven effective for kaempferol and its other glycosides are recommended. These include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), which generally offer higher yields and shorter extraction times compared to conventional methods like maceration or reflux[2][3]. Supercritical Fluid Extraction (SFE) with a co-solvent is another advanced option that can provide high purity extracts[4][5].
Q3: What are the critical parameters to consider for optimizing the extraction of this compound?
A3: The key parameters influencing the extraction yield of flavonoids like this compound include:
-
Solvent System: The choice of solvent and its concentration is crucial. Aqueous solutions of ethanol or methanol are commonly used. For instance, 80% methanol has been found to be optimal for extracting kaempferol from basil leaves using UAE[6].
-
Temperature: Higher temperatures can enhance extraction efficiency but also risk thermal degradation of the target compound. A temperature of around 60°C has been reported as optimal in some UAE protocols for kaempferol[6].
-
Extraction Time: Modern methods like UAE and MAE significantly reduce extraction time, often to within 5-30 minutes[3][6]. Prolonged exposure to high temperatures can lead to degradation.
-
Solid-to-Liquid Ratio: A higher solvent volume can increase the concentration gradient and improve extraction, but an excessively high ratio can be inefficient. Ratios between 1:20 and 1:75 (g/mL) are often explored[3][7].
-
pH: The pH of the extraction medium can influence the stability and solubility of flavonoids. Acidified solvents are sometimes used to improve extraction, but this may also promote the hydrolysis of glycosidic bonds.
Q4: How can I prevent the degradation of this compound during extraction?
A4: Flavonoid glycosides can be susceptible to degradation, particularly at high temperatures and extreme pH levels. To minimize degradation:
-
Use milder extraction conditions (e.g., lower temperatures for slightly longer durations).
-
Avoid prolonged exposure to heat and light.
-
Work with fresh or properly stored (frozen at -80°C) plant material to prevent enzymatic degradation[4].
-
Consider using techniques like UAE or MAE which allow for efficient extraction at lower temperatures and shorter times.
-
Be cautious with acidic conditions, as they can lead to the hydrolysis of the glucuronide moiety, converting this compound to its aglycone, kaempferol.
Q5: What is the best method for quantifying this compound in my extracts?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method for the quantification of this compound[8][9][10][11][12]. A C18 column is typically used with a mobile phase consisting of a gradient of acidified water and acetonitrile or methanol[8][12].
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal Extraction Method | Switch to a more efficient method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)[2][3]. |
| Inappropriate Solvent System | Optimize the solvent type (e.g., ethanol, methanol) and its concentration in water. A 60-80% alcohol concentration is often a good starting point[4][6]. |
| Non-Ideal Temperature and Time | Systematically vary the extraction temperature (e.g., 40-80°C) and time (e.g., 5-60 min) to find the optimal balance between extraction efficiency and compound stability[6]. |
| Incorrect Solid-to-Liquid Ratio | Experiment with different solid-to-liquid ratios (e.g., 1:20, 1:50 g/mL) to ensure efficient extraction[3][7]. |
| Poor Quality of Plant Material | Use fresh, properly dried, or deep-frozen (-80°C) plant material to minimize enzymatic degradation of the target compound[4]. Ensure the particle size is small and uniform to maximize surface area for extraction. |
| Hydrolysis of the Glycoside | Avoid strongly acidic or basic conditions during extraction. If hydrolysis is suspected, analyze the extract for the presence of the kaempferol aglycone. Consider enzymatic hydrolysis as a deliberate step if the aglycone is the desired final product[13][14]. |
Issue 2: Co-extraction of Impurities
| Possible Cause | Troubleshooting Steps |
| Low Selectivity of Solvent | Modify the polarity of the extraction solvent. A preliminary defatting step with a non-polar solvent like hexane can remove lipids and chlorophylls[9]. |
| Crude Extract Complexity | Employ a post-extraction purification step. Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18) can effectively clean up the extract. Column chromatography is another option for further purification. |
| Extraction of a Wide Range of Compounds | Optimize the extraction parameters (solvent, temperature, time) to be more selective for this compound. |
Data Presentation
Table 1: Comparison of Extraction Methods for Kaempferol from Cassia alata
| Extraction Method | Extraction Time (min) | Kaempferol Yield (mg/g DW) | Reference |
| Maceration (ME) | - | 12.01 | [2][3] |
| Ultrasound-Assisted Extraction (UAE) | - | 18.60 | [2][3] |
| Microwave-Assisted Extraction (MAE) | 4 | 21.55 | [2][3] |
Note: Data is for the kaempferol aglycone and serves as a general comparison of method efficiency.
Table 2: Optimized Parameters for Kaempferol Extraction from Ocimum basilicum using UAE
| Parameter | Optimal Value | Kaempferol Yield (ng/spot) | Reference |
| Methanol Concentration | 79.99% | 94.7 | [6][15] |
| Extraction Temperature | 60°C | 94.7 | [6][15] |
| Extraction Time | 5 min | 94.7 | [6][15] |
Note: Data is for the kaempferol aglycone.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Kaempferol Glycosides
This protocol is a general guideline based on optimized methods for kaempferol extraction[6][15].
-
Sample Preparation: Dry the herbal material at a moderate temperature (e.g., 40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 1 g of the powdered plant material and place it in a 50 mL flask.
-
Add 20 mL of 80% aqueous methanol (solid-to-liquid ratio of 1:20 g/mL).
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Sonication should be carried out at a frequency of 37 kHz and a power of 100 W.
-
Set the extraction temperature to 60°C and the duration to 5-15 minutes.
-
-
Post-Extraction:
-
Centrifuge the extract at 4000 rpm for 10 minutes to separate the solid residue.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Store the extract at 4°C in a dark vial until HPLC analysis.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of Kaempferol Glycosides
This protocol is a general guideline based on optimized methods for flavonoid extraction.
-
Sample Preparation: Prepare the herbal material as described in the UAE protocol.
-
Extraction:
-
Place 1 g of the powdered plant material in a microwave extraction vessel.
-
Add 20 mL of 80% aqueous ethanol.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 400 W, the temperature to 70°C, and the extraction time to 5 minutes.
-
-
Post-Extraction:
-
After the extraction is complete and the vessel has cooled, filter the extract to remove the plant residue.
-
Further clarify the extract by passing it through a 0.45 µm syringe filter.
-
Store the filtrate at 4°C in the dark prior to analysis.
-
Visualizations
Caption: General experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting guide for low extraction yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ijariie.com [ijariie.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. Simultaneous determination by HPLC of quercetin and kaempferol in three Sedum medicinal plants harvested in different seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting quantification of Kaempferol 7-glucuronide in complex matrices.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of Kaempferol 7-glucuronide in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying this compound?
A1: The quantification of this compound in complex matrices presents several challenges. Glucuronides can be unstable, leading to degradation during sample collection, storage, and processing.[1][2][3] Matrix effects from endogenous components in biological samples can cause ion suppression or enhancement in the mass spectrometer, affecting accuracy and precision.[4] Additionally, in-source fragmentation of the glucuronide can occur in the mass spectrometer's ion source, leading to the formation of the aglycone (kaempferol) and potentially interfering with its quantification.[1][2]
Q2: Which sample preparation techniques are recommended for extracting this compound?
A2: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most commonly employed techniques for extracting this compound from complex matrices like urine and plasma.[5][6] SPE with a suitable sorbent can effectively clean up the sample and concentrate the analyte.[5][7] LLE is another effective method for separating the analyte from matrix components.[6] The choice between SPE and LLE will depend on the specific matrix, the required level of cleanup, and the available resources.
Q3: What are the typical Liquid Chromatography-Mass Spectrometry (LC-MS/MS) parameters for the analysis of this compound?
A3: Reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the standard for quantifying this compound.[4][6] A C18 column is frequently used for separation.[6][8] The mobile phase often consists of a mixture of acetonitrile or methanol and water containing a small amount of acid, such as formic acid, to improve peak shape and ionization efficiency.[6][8] Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of flavonoid glucuronides.[4][9]
Q4: How can the stability of this compound be improved throughout the analytical process?
A4: To enhance the stability of this compound, it is crucial to control the pH and temperature during sample handling and storage.[3] Acidifying the sample can help prevent the back-conversion of acyl glucuronides to the parent aglycone.[10] Storing samples at low temperatures (-80°C) is also recommended to minimize degradation.[3] The use of dried blood spot (DBS) technology can also be an alternative for storing samples at ambient temperatures, as it has shown comparable stability to frozen liquid samples for some glucuronides.[3]
Troubleshooting Guides
Problem 1: Poor Peak Shape or Tailing
Q: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
A: Poor peak shape, particularly tailing, can arise from several factors related to the analytical column, mobile phase, or interactions with the sample matrix.
-
Column Issues: The stationary phase of the analytical column may be degraded or contaminated. Ensure you are using a well-maintained column. If the problem persists, consider replacing the column.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of the analyte and its interaction with the stationary phase. For acidic compounds like glucuronides, a lower pH (e.g., by adding 0.1% formic acid) can improve peak shape.[6][8]
-
Secondary Interactions: Silanol groups on the silica-based stationary phase can cause secondary interactions with the analyte, leading to tailing. Using an end-capped column or a mobile phase with a competitive amine can help mitigate this.
-
Injector Contamination: Carryover from previous injections can contribute to peak tailing. A thorough cleaning of the injector port and syringe may be necessary.
Caption: Troubleshooting workflow for poor peak shape.
Problem 2: Low Recovery of this compound
Q: I am experiencing low recovery of this compound after sample preparation. What are the potential reasons and solutions?
A: Low recovery can be attributed to inefficient extraction, analyte degradation during the process, or irreversible binding to the extraction materials or labware.
-
Suboptimal Extraction Method: The chosen SPE sorbent or LLE solvent may not be optimal for this compound. Experiment with different SPE phases (e.g., mixed-mode anion exchange) or LLE solvents with varying polarities.
-
Incomplete Elution from SPE: If using SPE, the elution solvent may not be strong enough to desorb the analyte completely. Try a stronger elution solvent or increase the elution volume.
-
Analyte Degradation: As glucuronides can be unstable, degradation during extraction is a possibility.[1][2] Ensure that the extraction process is performed quickly and at a low temperature. Adjusting the pH of the sample and extraction solvents can also help stabilize the analyte.[3]
-
Adsorption to Surfaces: this compound may adsorb to glass or plastic surfaces. Using silanized glassware or polypropylene tubes can minimize this issue.
Caption: Steps to troubleshoot low analyte recovery.
Problem 3: High Matrix Effects
Q: My results show significant ion suppression/enhancement, indicating strong matrix effects. How can I minimize this?
A: Matrix effects are a common challenge in bioanalysis and can be addressed through improved sample cleanup, chromatographic separation, or the use of an appropriate internal standard.
-
Enhance Sample Cleanup: A more rigorous sample preparation method can remove interfering matrix components. This could involve using a more selective SPE sorbent or performing a multi-step extraction.
-
Improve Chromatographic Separation: Modifying the LC gradient to better separate this compound from co-eluting matrix components can reduce ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will behave nearly identically to the analyte during extraction, chromatography, and ionization. If a SIL-IS is not available, a structural analog can be used, but with caution.
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.
Caption: Strategies to minimize matrix effects.
Problem 4: In-source Fragmentation and Interference from Aglycone
Q: I am concerned about the in-source fragmentation of this compound into kaempferol. How can I prevent this and avoid interference?
A: In-source fragmentation is a known issue for glucuronides and can lead to an overestimation of the aglycone.[1][2]
-
Optimize MS Source Conditions: The settings of the electrospray ionization (ESI) source, such as the capillary voltage and cone voltage (or fragmentor voltage), should be optimized to minimize fragmentation. Use the softest possible ionization conditions that still provide adequate sensitivity for the glucuronide.
-
Chromatographic Separation: Ensure that your LC method provides baseline separation between this compound and kaempferol. This is crucial to distinguish between the kaempferol that is endogenously present and the kaempferol that is formed in the ion source.
-
Use a Different Precursor Ion: If possible, select a different precursor ion for the MRM transition of this compound that is less prone to fragmentation.
Caption: In-source fragmentation of this compound.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.
-
To 1 mL of supernatant, add an internal standard and 50 µL of formic acid to acidify the sample.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of 50% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol containing 2% formic acid.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
-
Sample Pre-treatment:
-
To 200 µL of plasma, add the internal standard.
-
Add 50 µL of 1 M hydrochloric acid to precipitate proteins and acidify the sample.
-
Vortex for 1 minute.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the pre-treated plasma sample.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
Table 1: Representative LC-MS/MS Method Parameters for Kaempferol and its Glucuronides
| Parameter | Setting |
| LC Column | C18, 150 mm x 2.1 mm, 4.5 µm[6] |
| Mobile Phase A | 0.5% Formic acid in water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient | Isocratic (50:50, v/v)[6] |
| Flow Rate | 0.3 mL/min[4][6] |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Example) | Kaempferol: m/z 285 -> 151 |
| MRM Transition (Example) | This compound: m/z 461 -> 285 |
Table 2: Summary of Method Validation Data from Literature for Kaempferol Quantification
| Parameter | Kaempferol in Rat Plasma | Reference |
| Linearity Range | 0.1 - 64 ng/mL | [4] |
| Correlation Coefficient (r) | > 0.9944 | [4] |
| Intra-day Precision (% RSD) | 3.88 - 7.23 | [4] |
| Inter-day Precision (% RSD) | 4.44 - 7.74 | [4] |
| Accuracy (%) | 88.63 - 98.74 | [4] |
| Mean Recovery (%) | > 85.66 | [4] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [4] |
References
- 1. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of glucuronide metabolite stability in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Solid-phase extraction and gas chromatography-mass spectrometry determination of kaempferol and quercetin in human urine after consumption of Ginkgo biloba tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of free and glucuronidated kaempferol in rat plasma by LC-MS/MS: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase extraction procedure for ethyl glucuronide in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijariie.com [ijariie.com]
- 9. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
How to prevent the enzymatic degradation of Kaempferol 7-glucuronide during extraction.
Welcome to the technical support center for the extraction of Kaempferol 7-glucuronide. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals prevent enzymatic degradation during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
A1: this compound is a glycosylated form of kaempferol, a naturally occurring flavonol found in many plants. The attachment of the glucuronide group significantly increases its solubility and affects its bioavailability and metabolic pathways.[1] Maintaining the integrity of this compound during extraction is crucial for accurate quantification, isolation of the desired bioactive form, and for studies related to its therapeutic potential.[1][2]
Q2: What is the primary cause of this compound degradation during extraction?
A2: The primary cause of degradation is enzymatic hydrolysis by β-glucuronidases.[2] These enzymes are often released from the plant's cellular compartments, such as the vacuole, when the plant tissue is disrupted during homogenization.[3] β-glucuronidase cleaves the glucuronic acid moiety from the kaempferol backbone.
Q3: How can enzymatic degradation be prevented?
A3: Degradation can be prevented by inactivating the endogenous enzymes or by creating conditions that are unfavorable for their activity. Key strategies include:
-
Sample Pre-treatment: Proper drying, such as freeze-drying, removes water necessary for enzyme function.[4]
-
Thermal Inactivation: Techniques like blanching (briefly heating in boiling water or steam) can denature and inactivate enzymes before extraction.[5]
-
pH Control: Adjusting the pH of the extraction buffer can inhibit enzyme activity, as β-glucuronidases have optimal pH ranges.
-
Chemical Inhibition: Adding specific inhibitors of β-glucuronidase to the extraction solvent.[2]
-
Solvent Selection: Using solvent systems that are not conducive to enzyme activity.[6][7]
-
Modern Extraction Techniques: Employing methods like microwave-assisted or ultrasound-assisted extraction can reduce processing time and temperature, thus minimizing degradation.[1][7][8]
Troubleshooting Guides
Low Yield of this compound
Problem: My extraction is resulting in a consistently low yield of this compound, but a high yield of the aglycone, Kaempferol.
Possible Cause: This strongly suggests enzymatic degradation by β-glucuronidase during your extraction process. The enzyme is cleaving the glucuronide, leading to an increase in the free kaempferol.
Solutions:
-
Immediate Sample Processing: If using fresh plant material, process it quickly after harvesting and keep it at low temperatures to minimize enzymatic activity.[1]
-
Optimize Sample Pre-Treatment:
-
Drying: If not already doing so, dry the plant material prior to extraction. Freeze-drying is often preferred for preserving temperature-sensitive compounds.[4]
-
Blanching: Before solvent extraction, consider a blanching step. Submerging the plant material in boiling water (70-100°C) for 1-10 minutes followed by rapid cooling can effectively inactivate most enzymes.[5]
-
-
Modify Extraction Conditions:
-
Temperature: Maintain a low temperature during homogenization and extraction. Since some β-glucuronidases have an optimal temperature around 40-60°C, working on ice can be beneficial.[9][10]
-
pH: The optimal pH for many plant β-glucuronidases is in the acidic to neutral range. Adjusting the extraction solvent to a more alkaline or strongly acidic pH may reduce enzyme activity. However, the stability of the target compound at different pH values must also be considered.[11][12]
-
-
Incorporate Enzyme Inhibitors:
Confirming Enzymatic Degradation
Problem: I suspect enzymatic degradation is occurring, but I need to confirm it.
Solution:
You can perform a controlled experiment to verify enzymatic activity.
-
Prepare two identical samples of your homogenized plant material.
-
Sample A (Control): Immediately inactivate enzymes by boiling the sample in the extraction solvent or by adding a strong denaturing agent.
-
Sample B (Test): Incubate the sample in the extraction buffer at a temperature known to be optimal for β-glucuronidase activity (e.g., 40°C) for a set period (e.g., 1-2 hours).[9]
-
Analyze both samples using HPLC or LC-MS. A significantly lower concentration of this compound and a higher concentration of kaempferol in Sample B compared to Sample A would confirm enzymatic degradation.
Data Presentation
Table 1: Effect of Temperature on β-Glucuronidase Activity
| Temperature Range | Relative Activity | Notes |
| 25-35°C | Moderate | Activity increases with temperature. |
| 40-60°C | Optimal | Many β-glucuronidases show peak activity in this range.[9][10] |
| > 65-70°C | Sharp Decline | High temperatures lead to enzyme denaturation and inactivation.[14] |
Note: The optimal temperature can vary depending on the specific enzyme isoform and source organism.
Table 2: Effect of pH on β-Glucuronidase Activity
| pH Range | Relative Activity | Notes |
| 4.5 - 6.5 | High / Optimal | Many β-glucuronidases exhibit maximum activity in a slightly acidic environment.[11] |
| 7.0 - 8.5 | Moderate to Low | Activity generally decreases as the pH becomes neutral to alkaline.[11] |
| < 4.0 or > 9.0 | Very Low / Inactive | Extreme pH values typically lead to irreversible denaturation of the enzyme. |
Note: The optimal pH can vary. It is recommended to perform a pH profile for your specific plant material.
Experimental Protocols
Protocol: Extraction of this compound with Prevention of Enzymatic Degradation
This protocol incorporates multiple strategies to minimize enzymatic activity.
1. Sample Preparation and Pre-Treatment: a. Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to halt all metabolic processes. b. Lyophilize (freeze-dry) the material to remove water, which is essential for enzyme activity.[4] c. Grind the dried material into a fine powder to ensure efficient extraction. Store at -80°C until use.
2. Preparation of Extraction Solvent: a. A common solvent for flavonoid glycosides is 70-80% aqueous methanol or ethanol.[15] b. To inhibit β-glucuronidase, supplement the solvent with an inhibitor such as D-saccharic acid 1,4-lactone at an effective concentration (e.g., 10-50 µM, optimization may be required). c. Adjust the pH of the aqueous portion of the solvent to a value that is suboptimal for enzymatic activity but safe for the compound (e.g., pH < 4.0 or > 8.0). Pre-chill the solvent to 4°C.
3. Extraction Procedure: a. Perform all steps on ice to maintain a low temperature. b. Add the powdered plant material to the pre-chilled extraction solvent at a solid-to-liquid ratio of approximately 1:10 (w/v). c. Homogenize the sample using a suitable method (e.g., ultrasonic probe) while keeping the sample vessel in an ice bath to prevent heating. d. After homogenization, agitate the mixture on a shaker at 4°C for the desired extraction time (e.g., 1-2 hours). e. Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the solid material. f. Carefully collect the supernatant, which contains the extracted compounds. g. For immediate analysis, filter the supernatant through a 0.22 µm filter. For storage, keep the extract at -80°C to prevent any residual enzyme activity or chemical degradation.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme Inactivation Techniques for Preserving Food Quality - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 6. Strategies of solvent system selection for the isolation of flavonoids by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Controlled Aggregation and Increased Stability of β-Glucuronidase by Cellulose Binding Domain Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Evaluation of Kaempferol-Loaded Hydrogel as pH-Sensitive Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity guided discovery of dual inhibitors of α-glucosidase and β-glucuronidase from the leaves of Millettia pachycarpa Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production and Characterization of Highly Thermostable β-Glucosidase during the Biodegradation of Methyl Cellulose by Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS Analysis of Kaempferol 7-glucuronide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of Kaempferol 7-glucuronide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response).[1] For this compound analysis, this can lead to inaccurate quantification, poor precision, and reduced sensitivity.[2]
Q2: What are the common causes of matrix effects in bioanalytical samples like plasma or urine when analyzing for this compound?
A2: In biological matrices, major contributors to matrix effects, particularly with electrospray ionization (ESI), are phospholipids from cell membranes.[4][5][6] Other endogenous substances like salts, proteins, and metabolites, or exogenous compounds like anticoagulants and dosing vehicles, can also interfere.[7] For phenolic compounds like this compound, interactions with other components in the food or biological matrix can also influence the analytical results.[8][9][10]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard into the MS detector post-column while injecting a blank matrix extract onto the LC system.[2][11] Dips or peaks in the baseline signal at the retention time of your analyte indicate ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This quantitative approach compares the peak area of this compound in a standard solution to the peak area of the analyte spiked into a blank matrix extract at the same concentration.[11][12] The matrix effect can be calculated as a percentage. According to FDA guidelines, the matrix effect should be evaluated in at least six different lots of the biological matrix.[13][14]
Q4: What is a suitable internal standard (IS) for the analysis of this compound to compensate for matrix effects?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or ²H-labeled this compound.[2][15] A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, thus providing the most accurate correction.[16] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties may be used, but its ability to track and compensate for matrix effects must be thoroughly validated.[16]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Poor reproducibility and accuracy in this compound quantification.
-
Possible Cause: Significant and variable matrix effects between samples.
-
Troubleshooting Steps:
-
Evaluate Matrix Effect: Quantitatively assess the matrix effect using the post-extraction spike method with multiple lots of your matrix.
-
Optimize Sample Preparation: The goal is to remove interfering components. Consider the following techniques:
-
Protein Precipitation (PPT): A simple but often insufficient method for removing phospholipids.[4][17]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT.[18] The choice of extraction solvent is critical.
-
Solid-Phase Extraction (SPE): Offers more selectivity in removing interferences compared to PPT and LLE.[17]
-
Phospholipid Removal Plates/Cartridges (e.g., HybridSPE): These are specifically designed to deplete phospholipids from the sample, significantly reducing matrix effects.[5][6]
-
-
Chromatographic Separation: Modify your LC method to separate this compound from the regions of ion suppression. This can be achieved by adjusting the gradient, mobile phase composition, or using a different column chemistry.[19]
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for unavoidable matrix effects.[2]
-
Issue 2: Low sensitivity and inability to reach the required lower limit of quantification (LLOQ) for this compound.
-
Possible Cause: Ion suppression is significantly reducing the analyte signal.
-
Troubleshooting Steps:
-
Identify Ion Suppression Zones: Use the post-column infusion technique to pinpoint the retention times where ion suppression is most severe.
-
Improve Sample Cleanup: Focus on methods that effectively remove phospholipids, which are a major cause of ion suppression in bioanalysis.[4][5][20]
-
Change Ionization Source: If available, consider switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), as these sources can be less susceptible to matrix effects.[1][21]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2] However, this approach is only feasible if the assay has sufficient sensitivity to begin with.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and the internal standard (IS) into the mobile phase or a reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike this compound and the IS into the extracted matrix at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound and the IS into the blank biological matrix before the extraction process.
-
-
Analyze all samples using the developed LC-MS method.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| MF = 1 | No matrix effect |
| MF < 1 | Ion suppression |
| MF > 1 | Ion enhancement |
-
An IS-Normalized MF close to 1.0 indicates that the internal standard effectively compensates for the matrix effect.[7]
-
According to FDA guidelines, the precision of the matrix factor across the different lots should be ≤15%.[13]
Comparison of Sample Preparation Techniques for Phospholipid Removal
The following table summarizes the effectiveness of common sample preparation techniques in removing phospholipids, a primary source of matrix effects in bioanalysis.
| Sample Preparation Technique | Phospholipid Removal Efficiency | Analyst Effort | Recommendation for this compound |
| Protein Precipitation (PPT) | Low[4][17] | Low | Not recommended for achieving low detection limits due to significant remaining matrix components. |
| Liquid-Liquid Extraction (LLE) | Moderate to High[18] | Moderate | A good option if optimized, but analyte recovery for polar compounds can be challenging.[17] |
| Solid-Phase Extraction (SPE) | High[17] | High (method development) | Recommended for cleaner extracts and reduced matrix effects. |
| Phospholipid Removal Plates (e.g., HybridSPE) | Very High[5][6] | Low to Moderate | Highly recommended for significant reduction in phospholipid-based matrix effects. |
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Mechanism of ion suppression in ESI.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Phenolic-Food Matrix Interactions on In Vitro Bioaccessibility of Selected Phenolic Compounds and Nutrients Digestibility in Fortified White Bean Paste - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 14. fda.gov [fda.gov]
- 15. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. myadlm.org [myadlm.org]
- 20. waters.com [waters.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Kaempferol Glycoside Resolution in Chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the chromatographic resolution of Kaempferol glycosides.
Troubleshooting Guides
This section addresses specific issues encountered during the chromatographic analysis of Kaempferol glycosides.
1. Poor Peak Resolution/Co-elution of Kaempferol Glycosides
Question: My chromatogram shows poor separation between Kaempferol glycoside peaks, with significant overlap. How can I improve the resolution?
Answer:
Poor resolution between Kaempferol glycosides is a common challenge due to their structural similarities. Here are several strategies to improve separation:
-
Optimize the Mobile Phase Gradient: A shallow gradient program is often necessary to resolve closely eluting flavonoid glycosides.[1] Experiment with the gradient steepness by decreasing the rate of change of the organic solvent concentration over time. For complex mixtures, a multi-step gradient can be effective.[1][2]
-
Adjust Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Acetonitrile often provides better resolution for polar compounds like glycosides.
-
Acidic Modifier: The addition of a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous mobile phase is crucial.[3][4] This suppresses the ionization of phenolic hydroxyl groups, leading to sharper peaks and improved resolution.[4] The choice of acid can also influence selectivity.[5]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase. While C18 columns are widely used, a C8 or a phenyl-hexyl column might offer different selectivity for these compounds.
-
Reduce the Flow Rate: Lowering the flow rate can increase the column efficiency and improve resolution, although it will also increase the analysis time.
-
Decrease Column Temperature: Lowering the column temperature can increase retention and potentially improve the separation of some analytes.[6]
2. Peak Tailing
Question: The peaks for my Kaempferol glycosides are asymmetrical with a pronounced tail. What is causing this and how can I fix it?
Answer:
Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or by issues with the chromatographic system. Here’s a step-by-step approach to troubleshoot peak tailing:
-
Check for Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of flavonoids, causing tailing.[7]
-
Solution: Lower the mobile phase pH to 2.5-3.5 using an acidic modifier like formic or phosphoric acid to suppress silanol ionization.
-
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column, leading to active sites that cause tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening and peak tailing.
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector.
-
3. Peak Fronting
Question: My Kaempferol glycoside peaks are showing a "leading" or "fronting" shape. What could be the cause?
Answer:
Peak fronting is less common than tailing but can significantly affect quantification. The primary causes are typically related to the sample and column conditions:
-
Sample Overload: Injecting a sample that is too concentrated is a common cause of peak fronting.
-
Solution: Dilute the sample and re-analyze.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte band to spread and front.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[9] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Collapse: This can occur if the column is subjected to high pressure or incompatible solvent conditions, leading to a void at the column inlet.
-
Solution: This is an irreversible problem, and the column will likely need to be replaced.
-
4. Broad Peaks
Question: My Kaempferol glycoside peaks are very broad, resulting in poor sensitivity and resolution. How can I make them sharper?
Answer:
Broad peaks can be caused by a variety of factors, from the column and system to the method parameters.
-
Column Efficiency: A loss of column efficiency due to degradation or contamination is a common cause of broad peaks.
-
Solution: Try flushing the column. If this does not help, the column may need to be replaced.[10]
-
-
Extra-Column Band Broadening: Similar to peak tailing, excessive volume in the system can lead to peak broadening.
-
Solution: Check all connections and use tubing with the smallest appropriate internal diameter.
-
-
High Flow Rate: A flow rate that is too high for the column dimensions and particle size will reduce efficiency and broaden peaks.
-
Solution: Optimize the flow rate to be closer to the column's optimal linear velocity.
-
-
Temperature Mismatch: If the column is heated but the mobile phase is not pre-heated, temperature gradients within the column can cause peak broadening.
-
Solution: Use a mobile phase pre-heater if operating at elevated temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of column for separating Kaempferol glycosides?
A1: Reversed-phase C18 columns are the most commonly used and are a good starting point for method development.[3][11] However, for closely related isomers, other stationary phases like C8 or phenyl-hexyl might provide the necessary difference in selectivity. The choice of column will also depend on the specific glycosidic substitutions on the Kaempferol backbone.
Q2: What is a typical mobile phase for Kaempferol glycoside analysis?
A2: A typical mobile phase for reversed-phase HPLC of Kaempferol glycosides consists of a gradient of water (A) and an organic solvent (B), such as acetonitrile or methanol. Both phases are usually acidified with 0.1% formic acid or phosphoric acid to ensure good peak shape.[3][4][12]
Q3: How does pH affect the separation of Kaempferol glycosides?
A3: The pH of the mobile phase is a critical parameter. A low pH (around 2.5-3.5) is generally preferred to suppress the ionization of the phenolic hydroxyl groups on the flavonoid backbone and any residual silanol groups on the stationary phase. This minimizes peak tailing and improves resolution.
Q4: Should I use isocratic or gradient elution?
A4: For a sample containing multiple Kaempferol glycosides with a range of polarities, gradient elution is highly recommended.[1][13] An isocratic elution may not provide sufficient resolution for all compounds and can lead to long analysis times for more retained glycosides.
Q5: How can I confirm the identity of my Kaempferol glycoside peaks?
A5: The most reliable method for peak identification is to use a mass spectrometer (MS) detector coupled to the HPLC (LC-MS). This will provide mass-to-charge ratio information that can help identify the specific glycoside. Alternatively, you can compare the retention times and UV spectra of your peaks with those of certified reference standards.
Quantitative Data Summary
The following tables summarize typical starting conditions for the chromatographic separation of Kaempferol glycosides based on literature data. These should be considered as starting points for method development and optimization.
Table 1: Typical HPLC and UPLC Columns for Kaempferol Glycoside Analysis
| Parameter | HPLC | UPLC |
| Stationary Phase | C18 | C18 |
| Particle Size | 3 - 5 µm | < 2 µm |
| Column Length | 150 - 250 mm | 50 - 150 mm |
| Internal Diameter | 4.6 mm | 2.1 mm |
Table 2: Example Mobile Phases and Gradient Programs
| Method | Mobile Phase A | Mobile Phase B | Gradient Program Example |
| HPLC | Water + 0.1% Formic Acid | Acetonitrile | 10-40% B in 30 min |
| HPLC | Water + 0.1% Phosphoric Acid | Methanol | 20-60% B in 40 min |
| UPLC | Water + 0.1% Formic Acid | Acetonitrile | 5-50% B in 10 min |
Experimental Protocols
Protocol 1: General HPLC Method Development for Kaempferol Glycosides
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Initial Gradient:
-
Set a linear gradient from 10% to 50% B over 30 minutes.
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 30 °C.
-
Set the UV detector to monitor at 265 nm and 350 nm.
-
-
Injection: Inject a standard mixture of Kaempferol glycosides or a sample extract.
-
Evaluation:
-
Assess the resolution between the peaks of interest.
-
Observe the peak shapes for any tailing or fronting.
-
-
Optimization:
-
If resolution is poor, decrease the gradient steepness (e.g., 10-40% B over 40 minutes).
-
If peak tailing is observed, ensure the mobile phase is sufficiently acidic.
-
Optimize the column temperature between 25 °C and 40 °C to see if it improves selectivity.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Peak Resolution
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
Diagram 2: Experimental Workflow for Kaempferol Glycoside Analysis
Caption: A general experimental workflow for the analysis of Kaempferol glycosides.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijariie.com [ijariie.com]
- 4. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. mastelf.com [mastelf.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 11. paperso.journal7publish.com [paperso.journal7publish.com]
- 12. longdom.org [longdom.org]
- 13. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purity Assessment of Isolated Kaempferol 7-Glucuronide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isolated Kaempferol 7-glucuronide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of isolated this compound?
The most common and reliable methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HPLC is used for quantitative purity assessment, while LC-MS provides molecular weight confirmation and fragmentation patterns for structural information.[2][3] NMR is essential for unequivocal structural elucidation and can reveal the presence of isomers or other impurities.[1]
Q2: What are the potential impurities I might encounter after isolating this compound?
Impurities can arise from several sources during the isolation process. Common impurities include:
-
Structurally related flavonoid glycosides: Such as Kaempferol 3-O-glucuronide, other kaempferol glycosides (e.g., glucosides, rhamnosides), or glucuronides of other flavonoids like quercetin.[3][4]
-
Isomers: Positional isomers where the glucuronic acid moiety is attached to a different hydroxyl group of the kaempferol aglycone.
-
Aglycone: Free kaempferol resulting from the hydrolysis of the glycosidic bond.
-
Residual solvents: Solvents used during the extraction and purification process.[5][6]
-
Degradation products: this compound can be susceptible to degradation under certain conditions (e.g., harsh pH, high temperature).[7][8]
Q3: My HPLC chromatogram shows a single peak. Can I consider my sample pure?
While a single, sharp, and symmetrical peak in HPLC is a good indicator of purity, it is not conclusive. Co-elution of impurities with similar physicochemical properties can occur. To confirm purity, it is recommended to:
-
Use a photodiode array (PDA) detector to check for peak homogeneity across different wavelengths.
-
Analyze the sample using at least two different mobile phase compositions or column chemistries to ensure no hidden peaks appear.
-
Couple the HPLC to a mass spectrometer (LC-MS) to confirm the mass of the eluting peak corresponds to this compound.[2]
Q4: How can I confirm the correct structure and the position of the glucuronide group?
Unequivocal structural confirmation is achieved using 1D and 2D NMR spectroscopy.[1]
-
¹H NMR will show the characteristic proton signals for the kaempferol backbone and the glucuronic acid moiety.
-
¹³C NMR provides information on the carbon skeleton.
-
2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for correlating proton and carbon signals and definitively establishing the linkage point of the glucuronic acid to the 7-position of the kaempferol aglycone.[1]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Broad or Tailing Peaks | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Presence of interfering substances from the sample matrix. | 1. Use a new or validated column. 2. Adjust the mobile phase pH; adding a small amount of acid like formic acid often improves peak shape for flavonoids.[2][4] 3. Reduce the injection volume or sample concentration. 4. Perform a sample clean-up step (e.g., solid-phase extraction) before injection.[9] |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents for the mobile phase. 2. Run a blank gradient to check for system contamination. 3. Implement a robust needle wash protocol between injections. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Pump malfunction or leaks. | 1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and ensure proper mixing/degassing. 3. Check the HPLC system for leaks and ensure the pump is delivering a stable flow rate. |
LC-MS Analysis Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Signal Intensity | 1. Poor ionization of the analyte. 2. Ion suppression from the sample matrix or mobile phase additives. 3. Incorrect mass spectrometer settings. | 1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). Both positive and negative ion modes should be tested.[1] 2. Dilute the sample. Use a mobile phase with volatile additives (e.g., formic acid, ammonium formate). 3. Tune and calibrate the mass spectrometer according to the manufacturer's recommendations. |
| Multiple Adducts Observed | 1. Presence of various salts in the sample or mobile phase. | 1. This is common in ESI-MS. Identify the primary adducts (e.g., [M-H]⁻, [M+H]⁺, [M+Na]⁺).[1] 2. If the spectrum is too complex, consider sample desalting or using a mobile phase with a single volatile salt (e.g., ammonium acetate). |
Experimental Protocols
Protocol 1: HPLC-PDA Purity Assessment of this compound
This protocol provides a general method for the purity analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
-
Instrumentation: HPLC system with a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 95 5 25 60 40 30 10 90 35 10 90 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm and 350 nm. A PDA detector will allow for scanning across a wider range to check for peak purity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the isolated compound in methanol or the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: LC-MS Confirmation of this compound
This protocol is for the confirmation of the molecular weight of the isolated compound.
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., QTOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same column and mobile phase conditions as described in Protocol 1, or a faster gradient if separation of impurities is not the primary goal.
-
MS Parameters (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Capillary Voltage: -3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Scan Range: m/z 100-1000
-
-
Expected Mass: The deprotonated molecule [M-H]⁻ for this compound (C₂₁H₁₈O₁₂) is expected at m/z 461.07.[10] A fragment ion corresponding to the kaempferol aglycone [Aglycone-H]⁻ may be observed at m/z 285.04.[3][10]
Visualizations
Caption: Workflow for the isolation and purity assessment of this compound.
Caption: Logical workflow for troubleshooting the purity of an isolated sample.
References
- 1. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of free and glucuronidated kaempferol in rat plasma by LC-MS/MS: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 4. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of glucuronide metabolite stability in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 10. Comparative Analysis of Major Flavonoids among Parts of Lactuca indica during Different Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
Storage conditions to maintain the integrity of Kaempferol 7-glucuronide standards.
This technical support guide provides researchers, scientists, and drug development professionals with essential information for maintaining the integrity of Kaempferol 7-glucuronide standards. Below you will find frequently asked questions (FAQs) and troubleshooting advice to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at 2-8°C. Some suppliers may also recommend storage at -20°C.[1] Always refer to the certificate of analysis provided by the supplier for specific recommendations.
2. How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in a suitable organic solvent such as DMSO.[2] For short-term storage, stock solutions can be kept at -20°C for up to one month, protected from light.[2][3] For long-term storage, it is advisable to store aliquots at -80°C for up to six months to avoid repeated freeze-thaw cycles.[2][3]
3. What solvents are suitable for dissolving this compound?
This compound is soluble in organic solvents like methanol, ethanol, and DMSO.[4] For aqueous solutions, it is sparingly soluble. To achieve better solubility in aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like ethanol or DMSO and then dilute it with the aqueous buffer.[1]
4. Is this compound sensitive to light?
Yes, it is recommended to protect this compound solutions from light, as flavonoids can be light-sensitive.[2][3] Amber vials or tubes wrapped in foil should be used for storage.
Storage Conditions Summary
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 2-8°C or -20°C | Refer to Certificate of Analysis | Store in a dry, dark place. |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Protect from light.[2][3] |
| Stock Solution (-80°C) | -80°C | Up to 6 months | Protect from light; avoid repeated freeze-thaw cycles.[2][3] |
Experimental Protocol: Preparation of a this compound Standard Working Solution
This protocol outlines the steps for preparing a working solution of this compound for use in cell-based assays or other analytical experiments.
Materials:
-
This compound standard (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Appropriate aqueous buffer (e.g., PBS, cell culture media)
Procedure:
-
Equilibration: Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Stock Solution Preparation:
-
Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[2]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Further dilute the stock solution with the appropriate aqueous buffer or cell culture medium to the final desired working concentration immediately before use.
-
Ensure the final concentration of DMSO in the working solution is low enough to not affect the experimental system (typically <0.1%).
-
Troubleshooting Guide
Issue: Precipitation is observed in the stock or working solution.
-
Possible Cause: The concentration of the standard may be too high for the chosen solvent, or the temperature may have dropped, reducing solubility.
-
Solution:
-
Gently warm the solution or briefly sonicate it to try and redissolve the precipitate.[2]
-
If precipitation persists, it may be necessary to prepare a new, more dilute solution.
-
When preparing aqueous working solutions from a DMSO stock, ensure the final concentration of the standard is within its aqueous solubility limits and that the solution is well-mixed upon dilution.
-
Issue: Unexpected peaks appear during chromatographic analysis (e.g., HPLC).
-
Possible Cause: This could indicate degradation of the this compound. Degradation can be caused by improper storage (e.g., exposure to light, elevated temperatures, or repeated freeze-thaw cycles) or instability in the analytical mobile phase.
-
Solution:
-
Review the storage history of the standard. Was it consistently stored at the recommended temperature and protected from light?
-
Prepare a fresh working solution from a new aliquot of the stock solution that has not undergone multiple freeze-thaw cycles.
-
If the issue persists, use a completely new vial of the standard.
-
Evaluate the pH and composition of your mobile phase, as extreme pH values can contribute to the degradation of flavonoids.
-
Issue: Inconsistent or non-reproducible results in biological assays.
-
Possible Cause: Inconsistent results can stem from degradation of the standard, inaccurate dilutions, or the effects of the solvent (e.g., DMSO) on the experimental system.
-
Solution:
-
Verify the integrity of your standard by following the steps outlined for suspected degradation.
-
Carefully review your dilution protocol to ensure accuracy and consistency.
-
Prepare fresh dilutions for each experiment.
-
Run a solvent control (e.g., vehicle control with the same final concentration of DMSO) to ensure that the observed effects are due to the this compound and not the solvent.
-
References
Validation & Comparative
Unraveling the Structure of Kaempferol 7-glucuronide: A Comparative Guide to NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of flavonoid metabolites, such as Kaempferol 7-glucuronide, is paramount for understanding their biological activity, metabolism, and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous determination of molecular structures. This guide provides a comprehensive comparison of NMR spectroscopy with other analytical techniques for the structural elucidation of this compound, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Techniques
The structural characterization of this compound can be approached using several analytical methods. While each technique offers unique advantages, NMR spectroscopy provides the most detailed and definitive structural information.
| Technique | Advantages | Limitations |
| NMR Spectroscopy | - Provides unambiguous structural determination. - Defines stereochemistry and linkage positions. - Non-destructive. | - Relatively low sensitivity, requiring higher sample amounts. - Can be time-consuming. |
| Mass Spectrometry (MS) | - High sensitivity, requiring minimal sample. - Provides accurate molecular weight information. - Can identify known compounds through fragmentation patterns. | - Does not definitively determine linkage positions or stereochemistry. - Isomeric differentiation can be challenging without standards. |
| UV-Vis Spectroscopy | - Simple, rapid, and non-destructive. - Provides information about the flavonoid's basic ring structure and substitution pattern. | - Provides limited structural information. - Not sufficient for complete structure elucidation on its own. |
| X-ray Crystallography | - Provides the absolute three-dimensional structure. | - Requires a high-quality single crystal, which can be difficult to obtain for many natural products. |
NMR Spectroscopic Data for this compound
The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is crucial for the structural confirmation of this compound. This is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)
| Position | ¹³C (ppm) | ¹H (ppm, Multiplicity, J in Hz) |
| Aglycone (Kaempferol) | ||
| 2 | 156.5 | - |
| 3 | 133.4 | - |
| 4 | 177.6 | - |
| 5 | 161.3 | 12.5 (s) |
| 6 | 99.8 | 6.22 (d, J=2.0) |
| 7 | 164.4 | - |
| 8 | 94.9 | 6.48 (d, J=2.0) |
| 9 | 157.0 | - |
| 10 | 104.1 | - |
| 1' | 121.0 | - |
| 2', 6' | 131.2 | 8.05 (d, J=8.8) |
| 3', 5' | 115.3 | 6.92 (d, J=8.8) |
| 4' | 160.1 | - |
| Glucuronic Acid Moiety | ||
| 1'' | 100.2 | 5.15 (d, J=7.5) |
| 2'' | 73.2 | 3.35 (m) |
| 3'' | 76.5 | 3.40 (m) |
| 4'' | 71.8 | 3.30 (m) |
| 5'' | 75.9 | 3.65 (d, J=9.5) |
| 6'' | 170.1 | - |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
-
Isolation and Purification: this compound is typically isolated from biological matrices or synthesized. Purification is achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure a sample purity of >95%.
-
Sample Dissolution: A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred as it can dissolve a wide range of flavonoid glycosides and allows for the observation of exchangeable protons (e.g., hydroxyl groups).
A suite of NMR experiments is performed to elucidate the structure:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the number and chemical environment of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, crucial for assigning protons in the sugar moiety and the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly important for identifying the glycosylation site by observing the correlation between the anomeric proton of the glucuronic acid and the carbon of the aglycone at the linkage position.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR.
Comparison with Mass Spectrometry Data
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a complementary technique that provides valuable information.
Table 2: Comparison of NMR and LC-MS/MS Data
| Feature | NMR Spectroscopy | LC-MS/MS |
| Identification | Definitive structural confirmation. | Tentative identification based on m/z and fragmentation. |
| Linkage Position | Clearly determined by HMBC correlations. | Inferred from fragmentation patterns, often ambiguous. |
| Stereochemistry | Determined by coupling constants (e.g., anomeric proton). | Not determined. |
| Molecular Formula | Inferred from ¹³C and ¹H counts. | Determined from accurate mass measurement. |
In the case of this compound, LC-MS/MS analysis in negative ion mode would typically show a precursor ion at m/z 461 [M-H]⁻. Fragmentation would lead to a product ion at m/z 285, corresponding to the loss of the glucuronic acid moiety (176 Da) and formation of the kaempferol aglycone.[1] While this suggests the presence of a kaempferol glucuronide, it does not definitively establish the 7-O-linkage.
Conclusion
While techniques like mass spectrometry and UV-Vis spectroscopy are valuable for the initial characterization and tentative identification of flavonoid glycosides, NMR spectroscopy remains the gold standard for unequivocal structural elucidation. The combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, the determination of the glycosylation site, and the confirmation of the stereochemistry of the sugar moiety. This comprehensive approach is essential for advancing our understanding of the structure-activity relationships of important metabolites like this compound.
References
A Comparative Analysis of Kaempferol 7-glucuronide and Quercetin 3-glucuronide Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two prominent flavonoid metabolites: Kaempferol 7-glucuronide and Quercetin 3-glucuronide. As the circulating forms of the dietary flavonoids kaempferol and quercetin, understanding their distinct and overlapping activities is crucial for the development of novel therapeutics. This document summarizes key experimental findings on their antioxidant, anti-inflammatory, and enzyme-inhibiting properties, supported by available quantitative data and detailed methodologies.
Data Presentation
The following tables summarize the quantitative data on the biological activities of this compound and Quercetin 3-glucuronide. It is important to note that direct comparative studies are limited, and some data for this compound is inferred from studies on its aglycone or closely related glycosides.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| Kaempferol 7-glucoside | DPPH Radical Scavenging | > 100 µM | [1] |
| Kaempferol 7-glucoside | ABTS Radical Scavenging | 65.12 µM | [1] |
| Quercetin 3-glucuronide | DPPH Radical Scavenging | Potent Inhibition (Specific IC50 not provided) | [2] |
| Quercetin 3-glucuronide | Copper ion-induced LDL oxidation | Substantial antioxidant effect | [3] |
Table 2: Anti-inflammatory Activity
| Compound | Model | Effect | Quantitative Data | Source |
| Kaempferol 7-glucoside | Concanavalin A-activated T cells | Inhibition of proliferation | 25.5% inhibition at 100 µM (24h) | [1] |
| Kaempferol 7-glucoside | LPS-induced RAW 246.7 cells | Inhibition of NO production | IC50 > 100 µM | [1] |
| Quercetin 3-glucuronide | LPS-challenged RAW264.7 cells | Inhibition of NO and PGE2 release | Significant attenuation | [4] |
| Quercetin 3-glucuronide | Dimethyl benzene-induced ear edema in mice | Suppression of edema | Significant suppression | [5] |
| Quercetin 3-glucuronide | Acetic acid-induced peritoneal permeability in mice | Suppression of permeability | Significant suppression | [5] |
Table 3: Enzyme Inhibition
| Compound | Target Enzyme | Inhibition Type | IC50 Value | Source |
| This compound | Hyaluronidase | Not specified | Not specified (Docking study) | [6] |
| Quercetin 3-glucuronide | α-glucosidase | Mixed-mode | 108.11 ± 4.61 µM | [7][8] |
| Quercetin 3-glucuronide | UGT1A1 | Weak inhibition | 45.21 µM | [9] |
| Quercetin 3-glucuronide | UGT1A3 | Weak inhibition | 106.5 µM | [9] |
| Quercetin 3-glucuronide | UGT1A6 | Weak inhibition | 51.37 µM | [9] |
| Quercetin 3-glucuronide | Xanthine Oxidase | Weak inhibition | > 20 µM | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay evaluates the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Protocol:
-
A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Different concentrations of the test compound (this compound or Quercetin 3-glucuronide) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.[2][11]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).
-
Protocol:
-
The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.[11]
-
Anti-inflammatory Activity Assays
Nitric Oxide (NO) Production in LPS-stimulated Macrophages This assay assesses the inhibitory effect of a compound on the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Protocol:
-
Macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for a further period (e.g., 24 hours).
-
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm, and the amount of nitrite is determined from a sodium nitrite standard curve.[11]
-
Enzyme Inhibition Assays
α-Glucosidase Inhibition Assay This assay determines the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.
-
Protocol:
-
A solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8) is prepared.
-
The test compound at various concentrations is pre-incubated with the enzyme solution.
-
The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
The reaction is stopped by adding a solution like sodium carbonate.
-
The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.[7]
-
UDP-glucuronosyltransferase (UGT) Inhibition Assay This assay evaluates the inhibitory effect of a compound on the activity of UGT enzymes, which are involved in the metabolism of various substances.
-
Protocol:
-
A reaction mixture containing recombinant human UGT isoform, a probe substrate (e.g., 4-methylumbelliferone), and the test compound at various concentrations is prepared in a suitable buffer.
-
The reaction is initiated by adding the cofactor, UDP-glucuronic acid (UDPGA).
-
The mixture is incubated at 37°C for a specific time.
-
The reaction is terminated by adding a stopping solution (e.g., acetonitrile).
-
The formation of the glucuronidated product is quantified using a method like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
The inhibitory potency (IC50) is calculated from the dose-response curve.[9]
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the activities of this compound and Quercetin 3-glucuronide.
References
- 1. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Identification of quercetin 3-O-beta-D-glucuronide as an antioxidative metabolite in rat plasma after oral administration of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin-3-O-β-D-Glucuronide Suppresses Lipopolysaccharide-Induced JNK and ERK Phosphorylation in LPS-Challenged RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory, antiviral and quantitative study of quercetin-3-O-β-D-glucuronide in Polygonum perfoliatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigation into the mechanisms of quercetin-3-O-glucuronide inhibiting α-glucosidase activity and non-enzymatic glycation by spectroscopy and molecular docking - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. Inhibitory effects of quercetin and its major metabolite quercetin-3-O-β-D-glucoside on human UDP-glucuronosyltransferase 1A isoforms by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Kaempferol 7-Glucuronide
This guide provides a comparative overview of validated analytical methods for the quantification of Kaempferol 7-glucuronide, a major metabolite of the flavonoid Kaempferol. The information is intended for researchers, scientists, and drug development professionals. Below, we present a summary of quantitative data, detailed experimental protocols, and visualizations of a representative analytical workflow and a key signaling pathway involving Kaempferol.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the validation parameters of different analytical methods for the quantification of Kaempferol and its glucuronidated forms. While specific data for this compound is limited, the presented data for Kaempferol and total glucuronidated Kaempferol provide a valuable benchmark for analytical performance.
Table 1: HPLC-UV Method Validation for Kaempferol
| Parameter | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Precision (%RSD) | Accuracy (% Recovery) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Method 1 | 10 - 60 | 0.9989 | < 2% (Intra-day & Inter-day) | 99.96% - 100.17% | - | - | [1] |
| Method 2 | 0.25 - 7.5 | > 0.99 | - | > 85% | - | - | [2] |
| Method 3 | 2 - 12 (at 365 nm) | > 0.99 | 0.0957 (Intra-day), 0.1461 (Inter-day) | 99.70% | 0.015 | 0.0457 | [3] |
| Method 4 | 2 - 14 (at 265 nm) | > 0.99 | 0.0580 (Intra-day), 0.0959 (Inter-day) | 91.85% | 0.0191 | 0.0579 | [3] |
Table 2: LC-MS/MS Method Validation for Kaempferol and its Glucuronide
| Analyte | Linearity Range | Correlation Coefficient (r) | Precision (%RSD) | Accuracy | LOD | LOQ | Matrix | Reference |
| Kaempferol & Glucuronidated Kaempferol | - | - | - | - | - | - | Rat Plasma | [4] |
| Kaempferide, Kaempferol, Isorhamnetin | - | > 0.9900 | 3.88% - 7.74% (Intra-day & Inter-day) | 88.63% - 98.74% | - | - | Rat Plasma | |
| Kaempferol & Quercetin | 25 - 2500 µg/mL | - | < 15% (Intra-day & Inter-day) | Within accepted criteria | - | - | Thespesia populnea extract | |
| Flavonoid Glucuronides (Wogonoside, Baicalin, Apigenin-glucuronide) | 10 - 5000 nM | - | - | - | - | - | Bile | [5] |
| Flavonoid Glucuronides (Wogonoside, Baicalin, Apigenin-glucuronide) | 1.56 - 4000 nM | - | - | - | - | - | Blood | [5] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the tables.
HPLC-UV Method for Kaempferol Quantification
-
Instrumentation: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV detector.
-
Column: C18 column.
-
Mobile Phase: An isocratic elution with a mixture of Acetonitrile and Water (50:50, v/v) containing 0.1% formic acid.[1] Another method utilized methanol and 0.1% formic acid (75:25, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength of 265 nm[1] or 368 nm.[2]
-
Sample Preparation: For plant extracts, a suitable extraction method is employed, followed by filtration. For biological matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.[2]
LC-MS/MS Method for Kaempferol and Glucuronidated Kaempferol
-
Instrumentation: A Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Column: A C18 column (e.g., 150 mm x 2.1 mm, 4.5 µm).[4]
-
Mobile Phase: Isocratic elution with 0.5% formic acid and acetonitrile (50:50, v/v).[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Ionization: Electrospray ionization (ESI), typically in negative mode for flavonoids.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion pairs are selected for the specific analytes. For flavonoid glucuronides, a common fragmentation is the loss of the glucuronic acid moiety (-176 Da).[5]
-
Sample Preparation: For plasma samples, a liquid-liquid extraction with a solvent like ethyl acetate is a common procedure.[4] Protein precipitation is another method used for blood samples.[5] For bile samples, solid-phase extraction (SPE) is often employed to handle matrix effects.[5]
Mandatory Visualizations
Analytical Workflow for this compound Quantification
Caption: A typical analytical workflow for the quantification of this compound.
Kaempferol's Impact on the PI3K/AKT Signaling Pathway
Caption: Kaempferol inhibits the PI3K/AKT signaling pathway, leading to reduced cell proliferation and induced apoptosis.[6][7]
References
- 1. ijariie.com [ijariie.com]
- 2. Validation of an HPLC-UV method for analysis of Kaempferol-loaded nanoemulsion and its application to in vitro and in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phmethods.net [phmethods.net]
- 4. Determination of free and glucuronidated kaempferol in rat plasma by LC-MS/MS: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Absorption Landscape: A Comparative Guide to Kaempferol Glycoside Bioavailability
For researchers, scientists, and professionals in drug development, understanding the intricate differences in the bioavailability of kaempferol glycosides is paramount for harnessing their therapeutic potential. This guide provides a comprehensive comparison of the absorption and metabolism of various kaempferol glycosides, supported by experimental data from in vitro and in vivo studies.
The bioavailability of flavonoids, including the widely studied kaempferol, is significantly influenced by the type and position of sugar moieties attached to the aglycone core. These structural variations dictate the mechanisms of absorption, metabolic fate, and ultimately, the systemic exposure and biological activity of these compounds. This guide synthesizes key findings on the bioavailability of prominent kaempferol glycosides to aid in the selection and development of novel therapeutic agents.
Comparative Bioavailability of Kaempferol and its Glycosides
The oral bioavailability of kaempferol is generally low and subject to significant inter-individual variation.[1] However, the glycosidic form in which it is consumed plays a crucial role in its absorption and subsequent metabolic transformation. The data presented below, collated from various experimental models, highlights the differential bioavailability of common kaempferol glycosides.
| Compound | Experimental Model | Key Bioavailability Parameters | Reference |
| Kaempferol (Aglycone) | Caco-2 Cells | Apparent Permeability (Papp): 1.17 (±0.13) x 10⁻⁶ cm/s | [2] |
| Kaempferol-3-O-glucoside (Astragalin) | Human | Readily absorbed, likely via SGLT1 transporter. | [3][4] |
| Rat (Oral Administration) | Cmax: 1.24 ± 0.41 ng/mL; AUCinf: Not estimated | [5] | |
| Kaempferol-3-O-rutinoside | Caco-2 Cells | Apparent Permeability (Papp) is concentration-dependent; involves passive diffusion. | [6] |
| Human | Higher absorption observed from tea. | [4] | |
| Kaempferol-3-glucuronide | Human (from Endive) | Major metabolite detected in plasma; Mean Cmax: 0.1 µM at 5.8 h. | [7][8] |
| Kaempferol Glycosides with two sugar units | Caco-2 Cells | Papp values of 1.83 (±0.34) x 10⁻⁶ and 2.09 (±0.28) x 10⁻⁶ cm/s. | [2] |
Key Observations:
-
Glycosylation and Permeability: While glycosylation generally decreases passive diffusion across the intestinal epithelium, certain sugar transporters can facilitate the uptake of specific glycosides.[2][9] For instance, kaempferol-3-O-glucoside is thought to be actively transported by the sodium-dependent glucose co-transporter 1 (SGLT1), leading to more efficient absorption compared to the aglycone.[3][4]
-
Role of Intestinal Microbiota: Following oral ingestion, kaempferol glycosides that are not absorbed in the small intestine travel to the colon, where gut microbiota can hydrolyze the sugar moieties, releasing the kaempferol aglycone. This aglycone can then be absorbed or further metabolized by the colonic microflora into smaller phenolic compounds like 4-hydroxyphenylacetic acid and phloroglucinol.[3][8]
-
Metabolism: Once absorbed, kaempferol and its aglycone form undergo extensive phase II metabolism in the enterocytes and the liver, leading to the formation of glucuronide, sulfate, and methyl conjugates.[3][8] Kaempferol-3-glucuronide is a major metabolite found in human plasma after consumption of kaempferol-rich foods.[7]
Experimental Protocols
A detailed understanding of the methodologies employed in assessing bioavailability is crucial for interpreting the data accurately. Below are summaries of common experimental protocols.
In Vitro Caco-2 Cell Permeability Assay
This assay is a widely accepted model for predicting intestinal drug absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to form a confluent and differentiated monolayer that mimics the intestinal epithelium.
-
Transport Studies: The test compound (kaempferol or its glycoside) is added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at various time points to determine the rate of transport. To assess efflux, the compound is added to the BL side, and samples are collected from the AP side.
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the filter membrane, and C0 is the initial concentration of the compound in the donor chamber.
In Vivo Pharmacokinetic Studies in Rodents
Animal models provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of compounds in a whole-organism setting.
Methodology:
-
Animal Model: Typically, male Sprague-Dawley or Wistar rats are used. The animals are fasted overnight before the experiment.
-
Drug Administration: The kaempferol glycoside is administered orally (e.g., by gavage) or intravenously (for determining absolute bioavailability).
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points after administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the parent compound and its metabolites is determined using LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).
Visualizing the Journey: From Ingestion to Systemic Circulation
The following diagrams illustrate the key processes involved in the absorption and metabolism of kaempferol glycosides.
Caption: Experimental workflows for assessing bioavailability.
Caption: Absorption and metabolism of kaempferol glycosides.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary Quercetin and Kaempferol: Bioavailability and Potential Cardiovascular-Related Bioactivity in Humans [mdpi.com]
- 5. oss.jomh.org [oss.jomh.org]
- 6. Intestinal absorption and neuroprotective effects of kaempferol-3-O-rutinoside - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Absorption of kaempferol from endive, a source of kaempferol-3-glucuronide, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Metabolic Journey of Kaempferol 7-Glucuronide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo metabolite identification of Kaempferol 7-glucuronide. While direct in vivo studies on the administration of this compound are limited, this document synthesizes the extensive research on the metabolism of its parent compound, kaempferol, to elucidate the metabolic fate of this specific glucuronide. The information presented is supported by experimental data from in vivo and in vitro studies, offering valuable insights for researchers in pharmacology and drug development.
Executive Summary
Kaempferol, a dietary flavonoid, undergoes extensive phase II metabolism in vivo, leading to the formation of various glucuronide and sulfate conjugates. This compound (K-7-G) is a recognized metabolite, primarily formed in the liver. However, the most abundant metabolite detected in plasma following oral administration of kaempferol is Kaempferol-3-glucuronide (K-3-G)[1]. The in vivo fate of this compound is likely dictated by enterohepatic circulation and metabolism by the gut microbiota. It is hypothesized that K-7-G, once excreted into the intestine via bile, can be hydrolyzed back to the parent aglycone, kaempferol, by microbial β-glucuronidases. This liberated kaempferol can then be reabsorbed and undergo further metabolism or be catabolized by gut bacteria into smaller phenolic acids[2][3].
Comparative Analysis of Kaempferol Metabolism
The following tables summarize the quantitative data on the pharmacokinetics of kaempferol and its major metabolites after oral administration in rats, providing a comparative perspective on the prevalence of this compound.
Table 1: Pharmacokinetic Parameters of Kaempferol and its Metabolites in Rats
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Kaempferol | 38.84 ± 9.05 | 0.25 ± 0.13 | - | 2.93 - 3.79 min | [2] |
| Kaempferol-3-glucuronide | ~50 times higher than Kaempferol | < 0.5 | 3-5 times higher than K-7-G | - | [1] |
| Kaempferol-7-glucuronide | ~16 times higher than Kaempferol | < 0.5 | - | - | [1] |
| Kaempferol-7-sulfate | - | 15 - 19 | - | Longer than glucuronides | [1] |
Table 2: Biliary and Urinary Excretion of Flavonoid Glucuronides
| Flavonoid Glucuronide | Biliary Excretion (% of dose) | Urinary Excretion (% of dose) | Key Findings | Reference |
| General Flavonoid Glucuronides | High | Varies | Biliary excretion is a highly efficient clearance mechanism for extrahepatically formed glucuronides, enabling enterohepatic recycling. | [1] |
| (+)-Catechin Glucuronides | 33.6–44.3% in 24h | 44.5% (non-cannulated) | Significant biliary excretion of glucuronide conjugates. | [4] |
Experimental Protocols
1. In Vivo Pharmacokinetic Study of Kaempferol in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Administration: Kaempferol administered intravenously (10 and 25 mg/kg) or orally (100 and 250 mg/kg)[5].
-
Sample Collection: Blood samples collected at various time points. Plasma separated for analysis. For gastrointestinal first-pass effect studies, portal blood was collected after oral administration[5].
-
Analytical Method: A sensitive and reliable Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method was developed to determine the plasma concentrations of kaempferol and its phase II conjugates (Kaempferol-3-glucuronide, Kaempferol-7-glucuronide, and Kaempferol-7-sulfate) directly and simultaneously[1].
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were calculated using non-compartmental analysis.
2. In Vitro Gut Microbiota Metabolism Assay
-
Sample Preparation: Fecal samples collected from healthy human donors.
-
Incubation: In vitro fermentation of kaempferol glycosides with fecal samples under anaerobic conditions.
-
Metabolite Identification: Aliquots of the fermentation broth were taken at different time points and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to identify the degradation of the parent compound and the formation of metabolites.
-
Key Findings: Flavonoid O-glycosides are rapidly hydrolyzed to their aglycones by gut microbiota, which are then further metabolized to smaller phenolic compounds like 3-(4-hydroxyphenyl)propionic acid[3].
Visualizing the Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways of kaempferol and the signaling cascades it influences.
Caption: In Vivo Metabolism of Kaempferol.
Caption: Signaling Pathways Influenced by Kaempferol.
Discussion and Future Perspectives
The available evidence strongly suggests that this compound is a significant, albeit not the most abundant, metabolite of kaempferol. Its in vivo journey is intricately linked to hepatic glucuronidation, biliary excretion, and subsequent metabolism by the gut microbiota. The process of deglycosylation in the gut is a critical step that can liberate the bioactive aglycone, kaempferol, making it available for reabsorption and exertion of its systemic effects, including the modulation of key signaling pathways like PI3K/AKT and MAPK[6][7].
To provide a more definitive comparison guide, future research should focus on in vivo studies involving the direct administration of purified this compound. Such studies would enable precise identification and quantification of its metabolites, clarifying its specific metabolic pathways and contribution to the overall bioactivity of kaempferol. This would be invaluable for understanding its potential therapeutic applications and for the development of novel drug delivery systems.
References
- 1. Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Critical Review of Kaempferol in Intestinal Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Studies on flavonoid metabolism. Biliary and urinary excretion of metabolites of (+)-(U- 14 C)catechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Kaempferol 7-Glucuronide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. Kaempferol 7-glucuronide, a flavonoid metabolite used in various research applications, requires careful handling and disposal to mitigate potential hazards and environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory safety and chemical handling protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to your institution's specific Environmental Health & Safety (EHS) guidelines. While a specific SDS for the 7-glucuronide variant was not found, information for similar compounds like Kaempferol 3-glucuronide and the parent compound Kaempferol indicates potential hazards.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[2]
-
Lab Coat: A standard lab coat should be worn to protect from spills.
Handling:
-
Avoid creating dust if handling a solid form.
-
Work in a well-ventilated area, preferably a fume hood, especially when handling solutions.[3]
-
Avoid contact with skin and eyes.[2][3] In case of contact, rinse thoroughly with water.[2]
Quantitative Safety and Hazard Information
The following table summarizes key safety and hazard information for compounds structurally related to this compound, which should be considered as potential properties in the absence of specific data.
| Property | Information | Source Citation |
| Hazard Statements | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Suspected of causing genetic defects. | [1][2] |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3] Wear protective gloves/eye protection.[2] | [1][2][3] |
| Storage | Store in a dry, cool, and well-ventilated area.[3][4] Recommended storage temperature: 2-8°C.[4] | [3][4] |
| Disposal Considerations | Must not be disposed of with household garbage.[1] Do not allow the product to reach the sewage system.[1] | [1] |
Step-by-Step Disposal Protocol for this compound
This protocol is based on general best practices for laboratory chemical waste disposal. Always defer to your institution's EHS-approved procedures.
1. Waste Identification and Segregation:
- This compound waste, whether in solid form or dissolved in a solvent, should be treated as hazardous chemical waste.
- Do not mix this waste with non-hazardous materials.
- Segregate waste streams based on compatibility. For instance, do not mix aqueous solutions with organic solvent waste.
2. Preparing the Hazardous Waste Container:
- Select a waste container that is in good condition and compatible with the chemical waste.
- The container must have a secure lid and be kept closed unless waste is being added.[5]
- Affix a hazardous waste tag provided by your institution's EHS department to the container.[5][6]
3. Labeling the Waste Container:
- Clearly label the container with the words "Hazardous Waste."[5]
- On the hazardous waste tag, write the full chemical name: "this compound."[7]
- If the waste is a solution, list all components, including solvents, with their respective percentages.[7] The total percentage should add up to 100%.[6]
- Indicate any known hazards (e.g., toxic, irritant).[6]
4. Accumulating Waste:
- Store the hazardous waste container in a designated satellite accumulation area, which is typically located within a fume hood.[7]
- Place the waste container in a secondary containment bin to prevent spills from spreading.[7]
- Add waste to the container as needed, ensuring the lid is securely closed after each addition.
5. Arranging for Disposal:
- Once the waste container is nearly full (typically around 75% capacity), arrange for its collection by your institution's EHS department.[7]
- Follow your institution's specific procedure for requesting a waste pickup, which may involve an online system or a phone call.[6]
- Do not pour this compound waste down the drain or dispose of it in the regular trash.[1][5]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. carlroth.com [carlroth.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Kaempferol 7-O-glucuronide, 249938-52-1, SMB01398, High-Purity, Sigma-Aldrich [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Personal protective equipment for handling Kaempferol 7-glucuronide
Essential Safety and Handling Guide for Kaempferol 7-glucuronide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to protect from dust and potential splashes.[2][3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn to prevent skin contact.[2][3][5] Inspect gloves for any tears before use. |
| Body Protection | Laboratory Coat | A full-sleeved lab coat is mandatory to protect skin and clothing.[2][6] |
| Respiratory Protection | Dust Mask or Respirator | Use a NIOSH-approved respirator or a dust mask when handling the powder outside of a fume hood to prevent inhalation.[3][4] |
Safe Handling Procedures
Adherence to standard laboratory safety protocols is crucial when working with this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure you have read and understood this guide and the general safety procedures of your laboratory.[7][8] Prepare your workspace by ensuring it is clean and uncluttered.[9]
-
Engineering Controls: Whenever possible, handle the powdered form of this compound inside a chemical fume hood to minimize inhalation risk.[10]
-
Donning PPE: Put on all required PPE as specified in the table above before opening the container.
-
Weighing and Transferring:
-
Open the container slowly to avoid creating airborne dust.
-
Use a spatula to carefully transfer the desired amount of the compound.
-
Avoid any actions that could generate dust, such as pouring from a height.
-
If not using a fume hood, ensure the area is well-ventilated.
-
-
Dissolving: When preparing solutions, add the solvent to the powder slowly to prevent splashing.
-
After Handling:
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store this compound in a tightly sealed container.
-
Keep it in a cool, dry, and well-ventilated area. The recommended storage temperature is typically 2-8°C.
-
Store away from incompatible materials.
Disposal Plan:
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated wipes, should be collected in a designated and clearly labeled hazardous waste container.
-
Chemical Waste: Unused this compound and solutions should be disposed of as chemical waste.
-
Disposal Method: Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of it down the drain or in the regular trash.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
-
Skin Contact: Promptly flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[9][11] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[12] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[12]
-
Spills: For small spills, carefully sweep up the powdered material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a wet cloth. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Visual Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. Personal Protective Equipment—What a Finisher Needs to Know > Powder Coated Tough Magazine [powdercoatedtough.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
- 7. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 8. ucblueash.edu [ucblueash.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Do’s and Don’ts for Chemical Handling in GLP Labs – Pharma.Tips [pharma.tips]
- 11. carlroth.com [carlroth.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
